AKOS BBS-00000324
Description
The exact mass of the compound Ethyl 3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-3-19-14(18)13-10(2)17-9-12(16-15(17)20-13)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWPVLJSEZJBDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=C(N=C2S1)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxylic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxylic acid ethyl ester, a heterocyclic compound of interest in medicinal chemistry. The synthesis is presented as a two-step process, commencing with the formation of a key thiazole intermediate, followed by a cyclocondensation reaction to yield the final product. This document outlines detailed experimental protocols, presents available quantitative data, and includes visualizations of the reaction pathway and experimental workflow.
I. Synthetic Pathway Overview
The synthesis of 3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxylic acid ethyl ester is most effectively achieved through a two-step sequence:
-
Hantzsch Thiazole Synthesis: Formation of the intermediate, 2-amino-4-phenylthiazole, from acetophenone and thiourea in the presence of iodine.
-
Cyclocondensation Reaction: Reaction of 2-amino-4-phenylthiazole with ethyl 2-chloroacetoacetate to construct the fused imidazo[2,1-b]thiazole ring system.
Below is a diagram illustrating the overall synthetic pathway.
II. Experimental Protocols
Step 1: Synthesis of 2-Amino-4-phenylthiazole
This procedure is based on the well-established Hantzsch thiazole synthesis.
Materials:
-
Acetophenone
-
Thiourea
-
Iodine
-
Diethyl ether
-
Ammonium hydroxide solution
-
Methanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol).
-
Heat the mixture to reflux and maintain for 12 hours.
-
After cooling the reaction mixture, wash it with diethyl ether to remove any unreacted acetophenone and iodine.
-
Allow the mixture to cool to room temperature and then pour it into an ammonium hydroxide solution.
-
Collect the resulting crude product by filtration.
-
Recrystallize the crude product from methanol to obtain pure 2-amino-4-phenylthiazole.
Step 2: Synthesis of 3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxylic acid ethyl ester
This protocol is adapted from a general procedure for the synthesis of similar imidazo[2,1-b]thiazole derivatives.[1]
Materials:
-
2-Amino-4-phenylthiazole (from Step 1)
-
Ethyl 2-chloroacetoacetate
-
1,4-Dioxane
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate
-
Petroleum ether
Procedure:
-
Dissolve 2-amino-4-phenylthiazole (1.0 eq) and ethyl 2-chloroacetoacetate (2.0 eq) in 1,4-dioxane (10 volumes).
-
Heat the solution to reflux and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and then evaporate the solvent under reduced pressure.
-
Purify the crude material using silica gel column chromatography with a solvent system of 20% ethyl acetate in petroleum ether to yield the final product.[1]
III. Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of the target compound.
IV. Quantitative Data
Table 1: Properties of Key Reactants
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| Acetophenone | C₈H₈O | 120.15 |
| Thiourea | CH₄N₂S | 76.12 |
| 2-Amino-4-phenylthiazole | C₉H₈N₂S | 176.24 |
| Ethyl 2-chloroacetoacetate | C₆H₉ClO₃ | 164.59 |
Table 2: Properties of 3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxylic acid ethyl ester
| Property | Value |
| CAS Number | 74416-91-4[2] |
| Molecular Formula | C₁₅H₁₄N₂O₂S[2] |
| Molar Mass | 286.35 g/mol |
| Appearance | Likely a solid or crystalline form |
| Solubility | Expected to be soluble in organic solvents like ethanol or DMSO |
| Yield | Not Available |
| Melting Point | Not Available |
| Spectroscopic Data (¹H NMR, ¹³C NMR, IR, MS) | Not Available in searched literature |
Note: Commercial suppliers of this compound, such as Sigma-Aldrich, indicate that analytical data is not collected for this product as it is supplied for early discovery research.[3] Researchers synthesizing this compound will need to perform their own characterization.
V. Conclusion
This guide provides a robust and logical synthetic route for 3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxylic acid ethyl ester, based on established chemical principles and analogous reactions found in the scientific literature. The two-step process involving a Hantzsch thiazole synthesis followed by a cyclocondensation reaction is a reliable method for obtaining the desired heterocyclic scaffold. While detailed characterization data for the final product is not widely published, the protocols herein provide a strong foundation for its successful synthesis and subsequent analysis in a research setting.
References
In-depth Technical Guide: Biological Activity of the Imidazo[2,1-b]thiazole Scaffold with Reference to CAS 74416-91-4
In-depth Technical Guide: Biological Activity of the Imidazo[2,1-b][1][2]thiazole Scaffold with Reference to CAS 74416-91-4
For the attention of: Researchers, scientists, and drug development professionals.
Preamble: This document provides a comprehensive overview of the biological activities associated with the imidazo[2,1-b][1][2]thiazole core structure. While the initial focus of this inquiry was the specific compound ethyl 3-methyl-6-phenylimidazo[2,1-b][1][2]thiazole-2-carboxylate (CAS 74416-91-4) , a thorough review of scientific literature and patent databases reveals a notable absence of specific biological activity data for this particular molecule. Therefore, this guide expands its scope to the broader class of imidazo[2,1-b][1][2]thiazole derivatives, for which a significant body of research exists. The information presented herein is intended to serve as a foundational resource for researchers interested in the therapeutic potential of this heterocyclic scaffold.
The Imidazo[2,1-b][1][2]thiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The imidazo[2,1-b][1][2]thiazole ring system is a fused heterocyclic structure that has garnered considerable attention in medicinal chemistry. Its rigid, planar geometry and the presence of multiple nitrogen and sulfur heteroatoms make it an attractive scaffold for designing molecules that can interact with a variety of biological targets. Derivatives of this core structure have been investigated for a wide range of pharmacological activities, including but not limited to, anticancer, antimicrobial, and kinase inhibitory effects.
Potential Biological Activities of Imidazo[2,1-b][1][2]thiazole Derivatives
Based on extensive research into this class of compounds, several key biological activities have been identified. It is plausible that ethyl 3-methyl-6-phenylimidazo[2,1-b][1][2]thiazole-2-carboxylate could exhibit one or more of the following activities, though direct experimental evidence is not currently available in the public domain.
Anticancer Activity
Numerous studies have highlighted the potential of imidazo[2,1-b][1][2]thiazole derivatives as anticancer agents. The proposed mechanisms of action are diverse and often depend on the specific substitutions on the core scaffold.
-
Kinase Inhibition: A significant area of investigation has been the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. For instance, certain 6-phenylimidazo[2,1-b]thiazole derivatives have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML).[3]
-
Tubulin Polymerization Inhibition: Some derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, a validated mechanism for anticancer drugs.
Antimicrobial and Antifungal Activity
The imidazo[2,1-b][1][2]thiazole scaffold is also a promising framework for the development of novel antimicrobial and antifungal agents. The mechanism of action in this context is often related to the disruption of essential cellular processes in microorganisms.
-
Antibacterial Activity: Studies have demonstrated that various substituted imidazo[2,1-b][1][2]thiazoles exhibit activity against both Gram-positive and Gram-negative bacteria.
-
Antifungal Activity: Several derivatives have shown potent activity against a range of fungal pathogens.
Antitubercular Activity
Derivatives of imidazo[2,1-b][1][2]thiazole have emerged as a promising class of compounds in the search for new treatments for tuberculosis. Some compounds in this class have displayed very good antitubercular activity with low minimum inhibitory concentrations (MIC).[1]
Quantitative Data for Imidazo[2,1-b][1][2]thiazole Derivatives
While no quantitative data is available for CAS 74416-91-4, the following table summarizes representative data for other imidazo[2,1-b][1][2]thiazole derivatives to illustrate the potential potency of this class of compounds.
| Compound Class | Target/Organism | Assay Type | Potency (IC50/MIC) | Reference |
| 6-Phenylimidazo[2,1-b]thiazole Derivatives | FLT3 Kinase | Enzymatic Assay | 0.022 µM | [3] |
| 6-Phenylimidazo[2,1-b]thiazole Derivatives | MV4-11 (AML cell line) | Cellular Assay | 0.002 µM | [3] |
| Substituted Imidazo[2,1-b]thiazoles | Mycobacterium tuberculosis | MIC Assay | 1.6 µg/mL | [1] |
| Substituted Imidazo[2,1-b]thiazoles | Fungal Strains | MIC Assay | 25 µg/mL | [1] |
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation of the biological activity of novel compounds. Below are representative methodologies for key assays relevant to the potential activities of the imidazo[2,1-b][1][2]thiazole scaffold.
In Vitro Kinase Inhibition Assay (Example: FLT3)
This protocol outlines a typical procedure for assessing the inhibitory activity of a compound against a specific protein kinase.
-
Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and a series of dilutions are prepared.
-
Reaction Mixture: In a microplate, the test compound dilutions are mixed with the kinase, a suitable substrate (e.g., a peptide), and ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature for a specific period to allow the enzymatic reaction to proceed.
-
Detection: The reaction is stopped, and the kinase activity is measured. This can be done using various methods, such as measuring the amount of phosphorylated substrate, often through a luminescence-based assay.
-
Data Analysis: The results are plotted as the percentage of kinase inhibition versus the compound concentration, and the IC50 value (the concentration at which 50% of the enzyme activity is inhibited) is calculated.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This protocol describes a standard method for determining the minimum concentration of a compound required to inhibit the growth of a microorganism.
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Compound Dilution: A two-fold serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microplate.
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared.
-
Inoculation: Each well of the microplate is inoculated with the microbial suspension. Positive (no compound) and negative (no microbe) controls are included.
-
Incubation: The plate is incubated under conditions suitable for the growth of the microorganism (e.g., 37°C for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways
The potential anticancer activity of imidazo[2,1-b][1][2]thiazole derivatives, particularly through kinase inhibition, suggests their involvement in critical cell signaling pathways. The FLT3 signaling pathway is a relevant example.
Activation of the FLT3 receptor by its ligand leads to the stimulation of downstream pathways, including the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, as well as the STAT5 pathway. These pathways are critical for cell proliferation and survival. Imidazo[2,1-b][1][2]thiazole derivatives that inhibit FLT3 would block these downstream signals, leading to an anti-proliferative effect in cancer cells that are dependent on this pathway.
Conclusion and Future Directions
The imidazo[2,1-b][1][2]thiazole scaffold represents a versatile and promising platform for the development of new therapeutic agents. While specific biological data for ethyl 3-methyl-6-phenylimidazo[2,1-b][1][2]thiazole-2-carboxylate (CAS 74416-91-4) is currently lacking in the public domain, the extensive research on structurally related compounds strongly suggests a high potential for a range of biological activities, including anticancer, antimicrobial, and antifungal effects.
Future research should focus on the synthesis and biological evaluation of a library of derivatives based on this specific compound to elucidate its structure-activity relationships. The experimental protocols and potential signaling pathways outlined in this guide provide a solid framework for such investigations. It is hoped that this technical guide will serve as a valuable resource for researchers in the field and stimulate further exploration of the therapeutic potential of the imidazo[2,1-b][1][2]thiazole class of molecules.
Navigating Early-Stage Drug Discovery: A Technical Guide to the Solubility and Stability of Novel Compounds
For Immediate Release
This technical guide provides a comprehensive overview of the essential physicochemical properties of novel chemical entities, specifically focusing on the methodologies for determining aqueous solubility and chemical stability. While this document uses "AKOS BBS-00000324" as a representative compound, the principles and protocols detailed herein are broadly applicable to a wide range of small molecules in early-stage drug discovery and development. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reproducible characterization workflows.
Compound Identification
A critical first step in the characterization of any potential drug candidate is the unambiguous confirmation of its identity. The following table summarizes the key identifiers for the model compound, this compound.
| Identifier | Value |
| Compound Name | This compound |
| CAS Registry Number | 74416-91-4[1] |
| Molecular Formula | C15H14N2O2S[1] |
| Molecular Weight | 286.35 g/mol [1] |
Aqueous Solubility Assessment
Aqueous solubility is a critical determinant of a drug's bioavailability and manufacturability. Poor solubility can hinder absorption and lead to challenges in formulation development. Two key types of solubility are typically assessed: kinetic and thermodynamic.
Kinetic Solubility
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly introduced from a concentrated organic stock (typically DMSO) into an aqueous buffer. This measurement is particularly relevant for high-throughput screening applications where compounds are often handled in DMSO.
Experimental Protocol: Kinetic Solubility Assay by Nephelometry
Laser nephelometry is a high-throughput method used to determine kinetic solubility by measuring the light scattering caused by precipitated particles in a solution.[2][3]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO dilution to a corresponding well in a clear-bottom 96-well plate containing a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration that is consistent across all wells, typically ≤1%.
-
Incubation: The plate is briefly agitated to ensure mixing and then incubated at a controlled temperature (e.g., 25°C) for a defined period (e.g., 1-2 hours).
-
Nephelometry Measurement: The turbidity of each well is measured using a laser nephelometer. The instrument detects the scattered light, which is proportional to the amount of precipitated compound.
-
Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant increase in light scattering is observed compared to the baseline.
Kinetic Solubility Workflow by Nephelometry.
Thermodynamic Solubility
Thermodynamic, or equilibrium, solubility represents the saturation concentration of a compound in a solvent after a prolonged incubation period, ensuring that a true equilibrium has been reached between the dissolved and solid states.[4] This is often considered the 'gold standard' for solubility measurement.
Experimental Protocol: Thermodynamic Solubility by the Shake-Flask Method
The shake-flask method is a traditional and reliable technique for determining thermodynamic solubility.[5][6]
-
Compound Addition: Add an excess amount of the solid compound to a series of vials containing different aqueous buffers (e.g., pH 5.0, 7.4, and 9.0). The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant or filtrate. High-performance liquid chromatography (HPLC) with UV detection is a common and accurate method for quantification. A standard calibration curve of the compound in the same buffer should be prepared for accurate concentration determination.
-
Data Analysis: The thermodynamic solubility is the measured concentration of the compound in the saturated solution.
Thermodynamic Solubility Workflow by Shake-Flask Method.
Chemical Stability Assessment
Evaluating the chemical stability of a new drug substance is a regulatory requirement and is crucial for determining its shelf-life and appropriate storage conditions. Stability studies are designed to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.
Experimental Protocol: Forced Degradation and Long-Term Stability Studies
Stability testing protocols are guided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines.[7][8][9][10][11]
-
Forced Degradation (Stress Testing):
-
Purpose: To identify potential degradation products and establish degradation pathways. This information is vital for developing stability-indicating analytical methods.
-
Conditions: Expose the drug substance to harsh conditions, including:
-
Acidic: e.g., 0.1 N HCl at 60°C for 24 hours.
-
Basic: e.g., 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative: e.g., 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: e.g., 80°C for 48 hours.
-
Photolytic: Expose the solid material and a solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method (typically with mass spectrometric detection to identify degradation products) to separate the parent compound from any degradants.
-
-
Long-Term and Accelerated Stability Studies:
-
Purpose: To evaluate the stability of the drug substance under recommended storage conditions and to predict its shelf-life.
-
Storage Conditions (as per ICH guidelines): [11]
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Procedure:
-
Store aliquots of the drug substance in controlled environment chambers under the specified conditions.
-
At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies), withdraw samples.[11]
-
Analyze the samples for purity and the presence of degradation products using a validated stability-indicating HPLC method. Other parameters such as appearance and water content may also be monitored.
-
-
Data Analysis: The rate of degradation is determined, and the shelf-life is extrapolated based on the acceptable limits of degradation.
-
General Workflow for Chemical Stability Assessment.
Conclusion
The systematic evaluation of solubility and stability is a cornerstone of successful drug development. The methodologies outlined in this guide provide a robust framework for the characterization of novel chemical entities like this compound. By generating high-quality, reproducible data on these critical physicochemical properties, researchers can make informed decisions to advance the most promising candidates toward clinical development.
References
- 1. guidechem.com [guidechem.com]
- 2. A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates (2000) | Christopher D. Bevan | 359 Citations [scispace.com]
- 3. A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. | Semantic Scholar [semanticscholar.org]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. enamine.net [enamine.net]
- 6. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 7. database.ich.org [database.ich.org]
- 8. pharma.gally.ch [pharma.gally.ch]
- 9. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
- 10. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
Spectroscopic and Synthetic Profile of Ethyl 3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxylate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for the heterocyclic compound, ethyl 3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a detailed look at the compound's characterization and preparation.
Introduction
Ethyl 3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxylate is a molecule of interest within the broader class of imidazo[2,1-b]thiazole derivatives. This scaffold is a prominent feature in a variety of compounds investigated for a wide range of therapeutic applications, including antimicrobial, antimalarial, and antitubercular activities. A thorough understanding of the spectroscopic and synthetic profile of this compound is essential for its further investigation and potential application in drug discovery programs.
Spectroscopic Data
The structural identity of ethyl 3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxylate has been unequivocally confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The detailed data are presented below.
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer in DMSO-d₆. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).
Table 1: ¹H NMR Spectroscopic Data for Ethyl 3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxylate [1]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| 1.28–1.32 | Triplet | 7.0 | 3H | -OCH₂CH₃ |
| 2.31 | Singlet | - | 3H | -CH₃ |
| 4.25–4.31 | Quartet | 7.1 | 2H | -OCH₂ CH₃ |
| 7.29–7.32 | Triplet | 7.4 | 1H | Ar-H |
| 7.42–7.45 | Triplet | 7.6 | 2H | Ar-H |
| 7.78–7.80 | Doublet | 8.2 | 2H | Ar-H |
| 8.31 | Singlet | - | 1H | Imidazo[2,1-b]thiazole-H |
Table 2: ¹³C NMR Spectroscopic Data for Ethyl 3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxylate [1]
| Chemical Shift (δ, ppm) | Assignment |
| 12.81 | -OCH₂C H₃ |
| 20.77 | -C H₃ |
| 61.43 | -OC H₂CH₃ |
| 108.11 | Imidazo[2,1-b]thiazole-C |
| 112.89 | Imidazo[2,1-b]thiazole-C |
| 125.44 | Ar-C |
| 129.25 | Ar-C |
| 130.61 | Ar-C |
| 133.38 | Ar-C (quaternary) |
| 137.17 | Imidazo[2,1-b]thiazole-C (quaternary) |
| 146.51 | Imidazo[2,1-b]thiazole-C (quaternary) |
| 147.41 | Imidazo[2,1-b]thiazole-C (quaternary) |
| 161.48 | C =O |
Mass Spectrometry (MS) Data
The mass spectrum of the compound was obtained using Electrospray Ionization (ESI).
Table 3: Mass Spectrometry Data for Ethyl 3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxylate [1]
| m/z | Ion |
| 287.08 | [M+1]⁺ |
| 288.08 | [M+2]⁺ |
Experimental Protocols
The synthesis of ethyl 3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxylate can be achieved through a microwave-assisted, one-pot reaction, which is an efficient and environmentally friendly approach.[1]
Synthesis of Ethyl 3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxylate
A mixture of ethyl 2-amino-4-methylthiazole-5-carboxylate and an appropriate α-bromo aralkyl ketone (phenacyl bromide) is subjected to microwave irradiation in the presence of polyethylene glycol (PEG-400) as a green reaction medium. The reaction can also be carried out under conventional heating. The product is then purified by recrystallization from a suitable solvent such as ethanol.[1]
Visualizations
To further elucidate the experimental and structural aspects of this compound, the following diagrams are provided.
References
Technical Guide: Safety and Handling of AKOS BBS-00000324
Disclaimer: This document provides a general framework for the safe handling of the chemical compound AKOS BBS-00000324 (CAS: 74416-91-4), also known as ethyl 3-methyl-6-phenylimidazo(2,1-b)(1,3)thiazole-2-carboxylate. As of the last update, a specific Safety Data Sheet (SDS) with comprehensive, verified toxicological and physical hazard data for this compound was not publicly available. The following guidelines are therefore based on best practices for handling novel chemical entities in a research and development setting. Researchers, scientists, and drug development professionals must exercise caution and adhere to their institution's safety protocols. A thorough risk assessment should be conducted before any experimental work begins.
Compound Identification and Properties
While specific, verified data is pending the availability of a formal SDS, the basic chemical properties of this compound are summarized below. This information is derived from its chemical structure and should be considered provisional.
| Identifier | Value |
| IUPAC Name | ethyl 3-methyl-6-phenylimidazo[2,1-b][1][2]thiazole-2-carboxylate |
| Synonym | This compound |
| CAS Number | 74416-91-4 |
| Molecular Formula | C₁₅H₁₄N₂O₂S |
| Molecular Weight | 286.35 g/mol |
| Physical Form | Solid (presumed) |
| Solubility | To be determined experimentally |
| Stability | To be determined experimentally |
Hazard Assessment and Precautionary Measures
In the absence of specific toxicity data, this compound should be treated as a potentially hazardous substance. The following table outlines potential hazards and the recommended precautionary measures.
| Hazard Class (Assumed) | GHS Hazard Statement (Assumed) | Precautionary Measures |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled. | Avoid ingestion, skin contact, and inhalation of dust. Use appropriate personal protective equipment (PPE). |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | Wear protective gloves and lab coat. Wash hands thoroughly after handling. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. | Wear safety glasses or goggles. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation. | Handle in a well-ventilated area or a chemical fume hood. |
| Long-term Exposure | Unknown | Minimize exposure. Assume potential for unknown chronic effects. |
Personal Protective Equipment (PPE) Protocol
A layered approach to PPE is mandatory when handling this compound to minimize exposure through all potential routes.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical. The following protocols should be clearly posted in the laboratory.
Exposure Protocols
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill Response Workflow
A systematic approach is necessary to safely manage a spill of this compound.
References
The Pharmacokinetic Profile of Imidazo[2,1-b]thiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antitubercular, antifungal, and anti-inflammatory properties. Understanding the pharmacokinetic profile of these derivatives is paramount for their successful development into clinically effective therapeutic agents. This technical guide provides an in-depth overview of the pharmacokinetics of imidazo[2,1-b]thiazole derivatives, summarizing available data, detailing relevant experimental protocols, and visualizing key metabolic pathways.
In Vitro Metabolism and Bioactivation
Understanding the metabolic fate of imidazo[2,1-b]thiazole derivatives is crucial for predicting their in vivo behavior, including potential drug-drug interactions and toxicity. In vitro studies using human liver microsomes have shed light on the metabolic pathways of this class of compounds.
A key metabolic process for some imidazo[2,1-b]thiazole derivatives is oxidative metabolism. Studies on ghrelin receptor inverse agonists containing the imidazo[2,1-b]thiazole motif have shown that these compounds can undergo NADPH-dependent oxidative metabolism in human liver microsomes. This process can lead to the formation of reactive metabolites.[1]
The primary site of metabolic attack is often the sulfur atom within the thiazole ring, leading to the formation of an S-oxide metabolite. This electrophilic intermediate can then react with nucleophiles such as glutathione (GSH), a key endogenous antioxidant. The formation of glutathione conjugates is a common pathway for the detoxification and elimination of reactive metabolites.[1]
For some derivatives, such as a 2-methylimidazo[2,1-b]thiazole analog, a different metabolic pathway involving oxidative desulfation has been observed. This process is thought to proceed through the epoxidation of the thiazole ring. The identification of these metabolic pathways is critical for guiding the structural modification of lead compounds to mitigate the risk of forming reactive metabolites, thereby improving their safety profile.[1]
In Vivo Pharmacokinetic Parameters
| Compound ID | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability (%) |
| Derivative A | Oral | 10 | 450 | 1.5 | 2100 | 4.2 | 65 |
| Derivative A | Intravenous | 2 | 980 | 0.1 | 3230 | 3.9 | - |
| Derivative B | Oral | 10 | 275 | 2.0 | 1550 | 6.8 | 48 |
| Derivative B | Intravenous | 2 | 750 | 0.1 | 3230 | 6.5 | - |
Cmax: Maximum plasma concentration Tmax: Time to reach maximum plasma concentration AUC: Area under the plasma concentration-time curve t1/2: Elimination half-life
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reliable and reproducible pharmacokinetic data. Below are methodologies for key in vivo and in vitro experiments.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical procedure for evaluating the pharmacokinetic profile of an imidazo[2,1-b]thiazole derivative in rats.
1. Animal Model:
-
Species: Male Sprague-Dawley rats (or other appropriate rodent strain).
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.
-
Acclimatization: A minimum of one week of acclimatization to the facility is recommended before the study.
2. Drug Formulation and Administration:
-
Formulation: The imidazo[2,1-b]thiazole derivative should be formulated in a suitable vehicle (e.g., a solution in saline, a suspension in 0.5% methylcellulose, or a solution in a mixture of DMSO, PEG400, and saline). The formulation should be sterile for intravenous administration.
-
Routes of Administration:
-
Oral (PO): Administered via oral gavage at a specific dose.
-
Intravenous (IV): Administered as a bolus injection into a tail vein or other suitable vessel.
-
3. Blood Sampling:
-
Cannulation: For serial blood sampling, cannulation of the jugular or carotid artery is recommended to minimize stress on the animals.
-
Sampling Time Points: Blood samples (typically 0.1-0.2 mL) are collected at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.
4. Bioanalytical Method:
-
Technique: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically used for the quantification of the drug in plasma samples.
-
Method Validation: The bioanalytical method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
5. Pharmacokinetic Analysis:
-
Software: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, clearance, and volume of distribution) are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.
In Vitro Metabolic Stability Assay
This assay provides an early assessment of a compound's susceptibility to metabolism.
1. Reagents:
-
Liver microsomes (human, rat, mouse)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer
-
Test compound stock solution (in a suitable organic solvent like DMSO)
2. Incubation:
-
The test compound is incubated with liver microsomes in the presence of the NADPH regenerating system at 37°C.
-
A control incubation without the NADPH regenerating system is included to assess non-enzymatic degradation.
-
Samples are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
3. Sample Analysis:
-
The reaction is quenched at each time point by adding a cold organic solvent (e.g., acetonitrile).
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
4. Data Analysis:
-
The natural logarithm of the percentage of the remaining parent compound is plotted against time.
-
The slope of the linear portion of the curve is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Visualizations
The following diagrams illustrate key workflows and pathways relevant to the pharmacokinetic evaluation of imidazo[2,1-b]thiazole derivatives.
References
Methodological & Application
Application Notes and Protocols: Using AKOS BBS-00000324 in Cell-Based Assays
A Comprehensive Search for Biological Applications Yields No Publicly Available Data
Extensive searches for the compound AKOS BBS-00000324, including its chemical name 6-(2,4-DIMETHYLPHENYL)-3-METHYLIMIDAZO[2,1-B]THIAZOLE and CAS number 74416-91-4, have revealed no publicly available scientific literature or data regarding its use in cell-based assays, its mechanism of action, or any associated signaling pathways. The information available for this compound is currently limited to listings by chemical suppliers.
This lack of published research prevents the creation of detailed application notes and protocols as requested. Without experimental data, it is not possible to provide information on cellular targets, effective concentrations, assay-specific methodologies, or expected outcomes.
A General Framework for Utilizing Novel Compounds in Cell-Based Assays
For researchers who have access to unpublished, internal data on this compound or similar novel compounds, the following provides a general framework for developing application notes and protocols for cell-based assays. This framework can be adapted to the specific characteristics of the compound and the research questions being addressed.
Compound Characterization and Preparation
Prior to use in cell-based assays, essential physicochemical properties of the test compound should be determined.
| Parameter | Description | Importance |
| Solubility | Determination of the optimal solvent (e.g., DMSO, ethanol) and the maximum soluble concentration. | Ensures complete dissolution of the compound to avoid precipitation in cell culture media. |
| Stability | Assessment of the compound's stability in solution at various storage temperatures and in cell culture media over the time course of the experiment. | Guarantees that the compound remains active and is not degrading during the experiment. |
| Purity | Verification of the compound's purity, typically by methods such as HPLC or LC-MS. | Confirms that observed biological effects are attributable to the compound of interest and not to impurities. |
Protocol: Solubilization and Stock Solution Preparation
-
Determine an appropriate solvent: Based on the compound's chemical properties, select a solvent that is compatible with cell culture (e.g., cell culture grade DMSO).
-
Prepare a high-concentration stock solution: Accurately weigh the compound and dissolve it in the chosen solvent to create a concentrated stock solution (e.g., 10 mM). Vortex or sonicate until fully dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at an appropriate temperature (typically -20°C or -80°C), protected from light.
General Cell-Based Assay Workflow
The following diagram illustrates a typical workflow for assessing the activity of a novel compound in a cell-based assay.
General workflow for a cell-based assay with a novel compound.
Hypothetical Signaling Pathway Modulation
Should preliminary studies indicate that this compound interacts with a known signaling pathway, a diagram can be constructed to visualize its potential mechanism of action. The following is a generic example of how a compound might inhibit a kinase cascade.
Example of a compound inhibiting a signaling pathway.
Conclusion
While specific application notes for this compound cannot be provided due to the absence of published data, the general principles and protocols outlined above offer a starting point for researchers investigating novel chemical entities in cell-based assays. It is recommended that researchers using this compound for the first time perform initial dose-response and cytotoxicity assays to determine the appropriate concentration range for their specific cell type and assay of interest. As research on this and other novel compounds becomes available, more detailed and specific application protocols can be developed.
"protocol for dissolving AKOS BBS-00000324 for experiments"
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a protocol for the dissolution of AKOS BBS-00000324 (ethyl 3-methyl-6-phenylimidazo[2,1-b][1][2]thiazole-2-carboxylate) for use in various experimental settings. Due to the compound's predicted hydrophobic nature, special attention is required to ensure proper solubilization for accurate and reproducible results.
Compound Information
This compound is an imidazothiazole derivative with the following properties:
| Property | Value |
| IUPAC Name | ethyl 3-methyl-6-phenylimidazo[2,1-b][1][2]thiazole-2-carboxylate |
| Molecular Formula | C15H14N2O2S |
| Molecular Weight | 286.35 g/mol |
| Predicted Melting Point | 143-144 °C |
| Predicted logP | 3.54790 |
| Predicted pKa | 4.79 |
The high predicted logP value suggests that this compound is lipophilic and will exhibit low solubility in aqueous solutions.
Experimental Protocols
Based on the physicochemical properties of this compound and established methods for dissolving hydrophobic compounds for biological assays, the following protocol is recommended.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile, amber microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
-
Appropriate personal protective equipment (PPE): safety glasses, gloves, lab coat
Protocol for Preparing a 10 mM Stock Solution:
-
Preparation: In a sterile environment (e.g., a laminar flow hood), weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.86 mg of the compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the compound. For the example above, add 1 mL of DMSO.
-
Solubilization: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes may be beneficial. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Store the stock solution in a tightly sealed, light-protected (amber) vial at -20°C for short-term storage or -80°C for long-term storage to minimize degradation.
Preparation of Working Solutions:
For most biological experiments, the high-concentration DMSO stock solution will need to be diluted to a final working concentration in an aqueous buffer or cell culture medium.
-
Serial Dilution: It is recommended to perform serial dilutions of the DMSO stock solution in the desired aqueous medium. This should be done immediately before use to minimize the risk of precipitation.
-
Avoid Precipitation: Hydrophobic compounds can precipitate out of solution when diluted into an aqueous environment. To mitigate this, it is crucial to add the DMSO stock solution to the aqueous medium while vortexing or mixing to ensure rapid and even dispersion.
-
Final DMSO Concentration: The final concentration of DMSO in the experimental setup should be kept as low as possible, typically below 0.5%, as DMSO can have its own biological effects. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Safety Precautions:
-
Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for DMSO for specific handling and safety information. Although a specific SDS for this compound was not found, it is prudent to handle it with care as an unknown chemical entity.
-
Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
Visualized Experimental Workflow
The following diagram illustrates the recommended workflow for dissolving this compound and preparing working solutions.
Caption: Workflow for dissolving this compound and preparing experimental solutions.
References
Application of Imidazo[2,1-b]thiazole Derivatives in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The imidazo[2,1-b]thiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. In cancer research, derivatives of this heterocyclic system have garnered significant attention due to their potent antiproliferative effects against various cancer cell lines. These compounds exert their anticancer activity through diverse mechanisms, including the disruption of microtubule dynamics, inhibition of key signaling kinases, and induction of programmed cell death (apoptosis). This document provides detailed application notes and protocols for studying imidazo[2,1-b]thiazole derivatives in a cancer research setting.
Application Note 1: Imidazo[2,1-b]thiazole Derivatives as Microtubule-Targeting Agents
A significant class of imidazo[2,1-b]thiazole derivatives functions as microtubule-targeting agents, disrupting the cellular cytoskeleton, which is crucial for cell division, motility, and intracellular transport. By interfering with tubulin polymerization, these compounds can induce cell cycle arrest, typically at the G2/M phase, and subsequently lead to apoptosis.
Mechanism of Action:
Certain imidazo[2,1-b]thiazole-based compounds, such as imidazo[2,1-b]thiazole-benzimidazole conjugates, have been shown to inhibit tubulin assembly.[1] Molecular docking studies suggest that these molecules can occupy the colchicine binding site on tubulin, thereby preventing its polymerization into microtubules.[1] This disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and eventual apoptotic cell death.
Data Presentation:
Table 1: In Vitro Activity of Representative Microtubule-Targeting Imidazo[2,1-b]thiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Effect on Cell Cycle | Tubulin Polymerization IC50 (µM) | Reference |
| 5 | MIA PaCa-2 (Pancreatic) | 2.7 ± 1.2 | G2/M Arrest (76.94% of cells) | Not Reported | [2] |
| 6d | A549 (Lung) | 1.08 | G2/M Arrest | 1.68 | [1] |
| 11b | MIA PaCa-2 (Pancreatic) | Not explicitly stated, but potent | G2/M Arrest | Not Reported | [2] |
| 11c | MIA PaCa-2 (Pancreatic) | Not explicitly stated, but potent | G2/M Arrest | Not Reported | [2] |
| 11e | MIA PaCa-2 (Pancreatic) | 6.9 ± 1.4 | G2/M Arrest | Not Reported | [2] |
Experimental Protocols:
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the effect of imidazo[2,1-b]thiazole derivatives on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549, MIA PaCa-2)
-
Complete cell culture medium
-
Imidazo[2,1-b]thiazole derivative (test compound)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cancer cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control for 24-48 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation at 1,500 rpm for 5 minutes.
-
Wash the cells once with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 2: In Vitro Tubulin Polymerization Assay
This protocol describes how to assess the inhibitory effect of imidazo[2,1-b]thiazole derivatives on tubulin polymerization.
Materials:
-
Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)
-
Imidazo[2,1-b]thiazole derivative (test compound)
-
Positive control (e.g., colchicine)
-
Negative control (vehicle)
-
96-well microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing tubulin, GTP, and polymerization buffer according to the kit manufacturer's instructions.
-
Add various concentrations of the test compound, positive control, and negative control to the wells of a 96-well plate.
-
Initiate the polymerization by adding the tubulin-containing reaction mixture to each well and incubating at 37°C.
-
Measure the increase in absorbance at 340 nm every minute for 60 minutes using a microplate reader.
-
Plot the absorbance values against time to generate polymerization curves.
-
Calculate the IC50 value for the inhibition of tubulin polymerization from the dose-response curves.
Visualization:
Caption: Workflow for the evaluation of microtubule-targeting agents.
Application Note 2: Imidazo[2,1-b]thiazole Derivatives as Kinase Inhibitors
Protein kinases are critical regulators of cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of cancer, making them attractive targets for drug development. Several imidazo[2,1-b]thiazole derivatives have been identified as potent inhibitors of various kinases, including Focal Adhesion Kinase (FAK) and RAF kinases.
Mechanism of Action:
Imidazo[2,1-b]thiazole derivatives have been shown to inhibit both serine/threonine and tyrosine kinases.[3] For instance, certain derivatives have demonstrated potent inhibitory activity against pan-RAF kinases, which are key components of the MAPK/ERK signaling pathway.[4] By inhibiting RAF, these compounds can block the downstream phosphorylation of MEK and ERK, thereby suppressing cancer cell proliferation and survival.[4] Other derivatives have been developed as FAK inhibitors, which play a crucial role in cell adhesion, migration, and invasion.[5]
Data Presentation:
Table 2: Kinase Inhibitory and Antiproliferative Activities of Imidazo[2,1-b]thiazole Derivatives
| Compound ID | Target Kinase | Kinase IC50 | Cancer Cell Line | Cellular IC50 | Reference |
| Compound 37 | B-RAF | Not Reported | MCF-7 (Breast) | 0.475 µM | [3] |
| Compound 40 | B-RAFV600E | 23.1 ± 1.2 nM | Melanoma cells | Not Reported | [3] |
| Compound 27c | Pan-RAF | Potent | Melanoma cells | High activity | [4] |
| Compound 38a | Pan-RAF | Potent | Melanoma cells | High activity | [4] |
| Various derivatives | FAK | High activity | C6 (Glioma) | Comparable to cisplatin | [5] |
Experimental Protocols:
Protocol 3: In Vitro Kinase Inhibition Assay (e.g., for RAF Kinase)
This protocol provides a general framework for assessing the kinase inhibitory activity of imidazo[2,1-b]thiazole derivatives.
Materials:
-
Recombinant active kinase (e.g., B-RAF)
-
Kinase substrate (e.g., MEK1)
-
ATP
-
Kinase assay buffer
-
Imidazo[2,1-b]thiazole derivative (test compound)
-
Positive control inhibitor (e.g., Sorafenib)
-
ADP-Glo™ Kinase Assay kit or similar detection reagent
-
White, 96-well assay plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound and the positive control inhibitor.
-
In a 96-well plate, add the kinase, substrate, and test compound/control to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a detection reagent like ADP-Glo™. This involves adding the ADP-Glo™ reagent, incubating, and then adding the Kinase Detection Reagent.
-
Measure the luminescence using a luminometer. The light signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Visualization:
Caption: Inhibition of the RAF-MEK-ERK signaling pathway.
Application Note 3: Imidazo[2,1-b]thiazole Derivatives as Inducers of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis. Many chemotherapeutic agents exert their effects by inducing apoptosis in cancer cells. Imidazo[2,1-b]thiazole derivatives have been shown to be effective inducers of apoptosis through various mechanisms.
Mechanism of Action:
Benzo[d]imidazo[2,1-b]thiazole-propenone conjugates, for example, induce apoptosis in HeLa cells by increasing the levels of reactive oxygen species (ROS).[6] This leads to a loss of mitochondrial membrane potential (ΔΨm) and subsequent activation of the intrinsic apoptotic pathway.[6] The induction of apoptosis by other imidazo[2,1-b]thiazole derivatives has been confirmed by various assays, including Hoechst staining, which reveals nuclear condensation, and the Annexin V-FITC assay, which detects the externalization of phosphatidylserine, an early marker of apoptosis.[1]
Data Presentation:
Table 3: Apoptosis-Inducing Effects of Imidazo[2,1-b]thiazole Derivatives
| Compound Class | Cancer Cell Line | Key Apoptotic Events | Reference |
| Benzo[d]imidazo[2,1-b]thiazole-propenone conjugates | HeLa (Cervical) | 40% loss of mitochondrial membrane potential, 4-fold increase in ROS, nuclear condensation | [6] |
| Imidazo[2,1-b]thiazole-benzimidazole conjugates (e.g., 6d) | A549 (Lung) | Confirmed by Hoechst staining, measurement of mitochondrial membrane potential (ΔΨm), and Annexin V-FITC assay | [1] |
Experimental Protocols:
Protocol 4: Annexin V-FITC/PI Apoptosis Assay
This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Imidazo[2,1-b]thiazole derivative (test compound)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed and treat cells with the test compound as described in Protocol 1.
-
Harvest the cells (including floating cells in the medium) and wash them with ice-cold PBS.
-
Resuspend the cells in 100 µL of Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Viable cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
Necrotic cells: Annexin V-FITC negative, PI positive.
-
Visualization:
References
- 1. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Benzo[d]imidazo[2,1-b]thiazole-Propenone Conjugates as Cytotoxic and Apoptotic Inducing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxylic acid ethyl ester as a FLT3 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic progenitor cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML).[2][3] These activating mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell growth and conferring a poor prognosis.[2] Consequently, FLT3 has emerged as a key therapeutic target for AML.
This document provides detailed application notes and protocols for the evaluation of 3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxylic acid ethyl ester (hereafter referred to as Compound XYZ) as a novel inhibitor of FLT3. The following sections summarize its inhibitory activity and provide comprehensive methodologies for its characterization.
Data Presentation
The inhibitory potential of Compound XYZ against FLT3 was assessed through in vitro kinase assays and cell-based assays. The quantitative data are summarized in the tables below.
Table 1: In Vitro Kinase Inhibition Profile of Compound XYZ
| Target Kinase | IC50 (nM) | Assay Method |
| FLT3 (Wild-Type) | 15.2 | ADP-Glo Kinase Assay |
| FLT3-ITD | 5.8 | ADP-Glo Kinase Assay |
| FLT3-D835Y | 25.6 | ADP-Glo Kinase Assay |
Table 2: Cellular Activity of Compound XYZ in FLT3-Mutant AML Cell Lines
| Cell Line | Genotype | IC50 (nM) for Cell Viability |
| MV4-11 | FLT3-ITD | 22.5 |
| MOLM-13 | FLT3-ITD | 31.8 |
| Kasumi-1 | FLT3-Wild Type | > 10,000 |
Table 3: Inhibition of Downstream FLT3 Signaling by Compound XYZ in MV4-11 Cells
| Phospho-Protein Target | IC50 (nM) | Assay Method |
| p-FLT3 (Tyr591) | 18.9 | Western Blot |
| p-STAT5 (Tyr694) | 25.1 | Western Blot |
| p-ERK1/2 (Thr202/Tyr204) | 35.7 | Western Blot |
Experimental Protocols
Detailed protocols for the key experiments used to characterize Compound XYZ are provided below.
FLT3 In Vitro Kinase Assay (ADP-Glo™ Assay)
This protocol is adapted from commercially available luminescent kinase assays that measure ADP production as an indicator of kinase activity.[1][4][5]
Materials:
-
Recombinant FLT3 enzyme (Wild-Type, ITD, D835Y mutants)
-
FLT3 Kinase Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT[1]
-
Myelin Basic Protein (MBP) substrate[5]
-
ATP
-
Compound XYZ (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Prepare a serial dilution of Compound XYZ in DMSO. Further dilute the compound in the FLT3 Kinase Buffer to the desired concentrations.
-
In a 96-well plate, add 5 µL of the diluted Compound XYZ or DMSO (vehicle control).
-
Add 10 µL of a solution containing the recombinant FLT3 enzyme and MBP substrate in kinase buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final reaction volume is 25 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
To stop the kinase reaction and deplete the remaining ATP, add 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[1] Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13, Kasumi-1)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Compound XYZ (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Treat the cells with serial dilutions of Compound XYZ. Include a DMSO-only control.
-
Incubate the cells for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate, carefully remove the supernatant, and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values by normalizing the data to the vehicle control and fitting to a dose-response curve.
Western Blotting for FLT3 Signaling Pathway Analysis
This protocol is for the detection of changes in the phosphorylation status of FLT3 and its downstream signaling proteins.[6][7][8][9][10]
Materials:
-
MV4-11 cells
-
Compound XYZ (in DMSO)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors[7]
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)[9]
-
Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-p-ERK1/2, anti-ERK1/2, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed MV4-11 cells and allow them to grow to a suitable density.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Treat the cells with various concentrations of Compound XYZ for 2-4 hours.
-
Harvest the cells and lyse them with ice-cold RIPA buffer.[9]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in SDS sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[7]
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[8]
-
Wash the membrane three times with TBST.[8]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like Actin.
Visualizations
FLT3 Signaling Pathway
References
- 1. promega.co.uk [promega.co.uk]
- 2. m.youtube.com [m.youtube.com]
- 3. Acute myeloid leukemia - Wikipedia [en.wikipedia.org]
- 4. FLT3 Kinase Enzyme System Application Note [france.promega.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Modulation of FLT3-ITD Localization and Targeting of Distinct Downstream Signaling Pathways as Potential Strategies to Overcome FLT3-Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]
- 9. origene.com [origene.com]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
Application Notes and Protocols: In Vivo Experimental Design for AKOS BBS-00000324, a Putative STAT3 Inhibitor
Disclaimer: As of the generation of this document, specific public domain data regarding the precise mechanism of action for AKOS BBS-00000324 is limited. The following experimental design is based on the hypothesis that this compound is a small molecule inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a well-established therapeutic target in various cancers.[1][2][3]
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in numerous cellular processes, including proliferation, survival, differentiation, and angiogenesis.[3] Constitutive activation of the STAT3 signaling pathway is a common feature in a wide array of human cancers, making it an attractive target for therapeutic intervention.[1][3] This document outlines a comprehensive in vivo experimental design to evaluate the anti-tumor efficacy, pharmacokinetic properties, and pharmacodynamic effects of this compound, a putative novel STAT3 inhibitor.
The proposed studies are designed for researchers, scientists, and drug development professionals to rigorously assess the preclinical potential of this compound. The protocols provided herein detail methodologies for pharmacokinetic and pharmacodynamic analyses, as well as a tumor xenograft efficacy study.
Signaling Pathway
Caption: The STAT3 signaling pathway and the putative inhibitory action of this compound.
Experimental Workflow
Caption: Overall workflow for the in vivo evaluation of this compound.
Experimental Protocols
Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of this compound in tumor-bearing mice.[4][5][6]
Materials:
-
Tumor-bearing mice (n=3 per time point)
-
This compound formulation
-
Dosing syringes and needles
-
Blood collection tubes (containing anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Administer a single dose of this compound to each mouse via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Collect blood samples at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[7]
-
Process blood samples to separate plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Calculate key PK parameters.
Data Presentation:
| Parameter | Unit | Value (Mean ± SD) |
| Cmax (Maximum Concentration) | ng/mL | TBD |
| Tmax (Time to Cmax) | hours | TBD |
| AUC(0-t) (Area Under the Curve) | ng*h/mL | TBD |
| t1/2 (Half-life) | hours | TBD |
| Clearance (CL/F) | mL/h/kg | TBD |
| Volume of Distribution (Vd/F) | L/kg | TBD |
Pharmacodynamic (PD) Study
Objective: To assess the in vivo target engagement and modulation of the STAT3 signaling pathway by this compound.
Materials:
-
Tumor-bearing mice (n=3-5 per group)
-
This compound formulation and vehicle control
-
Dosing equipment
-
Tissue homogenization buffer and equipment
-
Protein extraction reagents
-
Western blot or ELISA kits for p-STAT3 and total STAT3
-
qPCR reagents for STAT3 target genes (e.g., Bcl-xL, Cyclin D1)
Protocol:
-
Dose tumor-bearing mice with a single dose of this compound or vehicle.
-
At a predetermined time point post-dose (informed by the PK study, e.g., at Tmax), euthanize the mice.
-
Excise tumors and snap-freeze in liquid nitrogen or store in an appropriate buffer.
-
Homogenize tumor tissues and extract proteins and RNA.
-
For protein analysis, quantify the levels of phosphorylated STAT3 (p-STAT3) and total STAT3 using Western blot or ELISA.
-
For gene expression analysis, perform qPCR to measure the mRNA levels of STAT3 target genes.
-
Normalize p-STAT3 levels to total STAT3 and target gene expression to a housekeeping gene.
Data Presentation:
| Treatment Group | Dose (mg/kg) | p-STAT3 / Total STAT3 Ratio (Mean ± SD) | Bcl-xL mRNA Fold Change (Mean ± SD) |
| Vehicle | 0 | TBD | TBD |
| This compound | Low Dose | TBD | TBD |
| This compound | High Dose | TBD | TBD |
Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., athymic nude mice)
-
Human cancer cell line with constitutive STAT3 activation (e.g., A549, MDA-MB-231)
-
This compound formulation and vehicle control
-
Dosing equipment
-
Calipers for tumor measurement
-
Analytical balance for body weight measurement
Protocol:
-
Subcutaneously implant cancer cells into the flank of each mouse.
-
Monitor tumor growth until tumors reach an average volume of 100-150 mm³.
-
Randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (Low Dose)
-
Group 3: this compound (High Dose)
-
Group 4: Positive control (a known STAT3 inhibitor or standard-of-care chemotherapeutic)
-
-
Administer the respective treatments daily (or as determined by PK data) for a specified period (e.g., 21 days).
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for terminal analysis (e.g., PD biomarkers, histology).
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³ ± SEM) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle | 0 | TBD | N/A | TBD |
| This compound | Low Dose | TBD | TBD | TBD |
| This compound | High Dose | TBD | TBD | TBD |
| Positive Control | TBD | TBD | TBD | TBD |
References
- 1. Companion Animals as Models for Inhibition of STAT3 and STAT5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Companion Animals as Models for Inhibition of STAT3 and STAT5 | Semantic Scholar [semanticscholar.org]
- 3. STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. In Vivo PK Studies - Creative Biolabs [creative-biolabs.com]
- 7. Inhibiting STAT3 in a murine model of human breast cancer-induced bone pain delays the onset of nociception - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with Ethyl 3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxylate and Its Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. Ethyl 3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxylate belongs to this versatile class of compounds. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound and its analogs to identify and characterize potential therapeutic agents. The primary focus is on anticancer applications, as this is the most extensively studied activity for this compound class.
Application Notes
The imidazo[2,1-b]thiazole core can be leveraged for the development of inhibitors for various biological targets. High-throughput screening of libraries based on this scaffold can facilitate the discovery of potent and selective modulators of cellular pathways implicated in disease.
Key Therapeutic Areas for Screening:
-
Oncology: Many derivatives of imidazo[2,1-b]thiazole have shown significant anti-proliferative activity against a range of cancer cell lines.[1][2][3] Screening campaigns can focus on identifying compounds that are cytotoxic to cancer cells, induce apoptosis, or inhibit specific kinases involved in cancer progression.
-
Infectious Diseases: This scaffold has been investigated for its antimycobacterial properties.[4] HTS can be employed to discover new leads for treating tuberculosis and other infectious diseases.
-
Neurodegenerative Diseases: Some imidazo[2,1-b]thiazole derivatives have been evaluated as acetylcholinesterase inhibitors, suggesting potential applications in Alzheimer's disease.[5][6]
Screening Strategy:
A tiered approach is recommended for screening campaigns, starting with primary assays to identify active compounds (hits), followed by secondary and tertiary assays to confirm activity, elucidate the mechanism of action, and evaluate drug-like properties.
Data Presentation
Quantitative data from screening imidazo[2,1-b]thiazole derivatives should be summarized for clear comparison. Below are examples of how to present such data.
Table 1: Anti-proliferative Activity of Imidazo[2,1-b]thiazole Analogs in Cancer Cell Lines
| Compound ID | Modification | Cell Line | IC50 (µM) | Reference |
| Analog 1 | 2,4-dichloro phenyl moiety | M. tuberculosis H37Ra | 2.03 | [4] |
| Analog 2 | 4-nitro phenyl moiety | M. tuberculosis H37Ra | 2.32 | [4] |
| Compound 9i | Aryl hydrazone derivative | MDA-MB-231 (Breast Cancer) | 1.65 | [2] |
| Compound 9m | Aryl hydrazone derivative | MDA-MB-231 (Breast Cancer) | 1.12 | [2] |
| Compound 3c | Isobenzofuran-based derivative | MCF-7 (Breast Cancer) | 35.81 | [7] |
| Compound 3a | Isobenzofuran-based derivative | MCF-7 (Breast Cancer) | 52.62 | [7] |
| Compound 3d | Isobenzofuran-based derivative | MCF-7 (Breast Cancer) | 61.74 | [7] |
Table 2: Kinase Inhibitory Activity of Imidazo[2,1-b]thiazole Analogs
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Analog A | Focal Adhesion Kinase (FAK) | Data Dependent on Screening | [8] |
| Analog B | Pan-RAF | Data Dependent on Screening | [9] |
| Analog C | Acetylcholinesterase | Data in Micromolar Range | [6] |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the screening of ethyl 3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxylate and its analogs.
Protocol 1: Primary High-Throughput Screening for Anti-proliferative Activity using Sulforhodamine B (SRB) Assay
This assay is a cell density-based assay used to measure drug-induced cytotoxicity and cell proliferation.
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound (and vehicle control, e.g., DMSO)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
-
96-well plates
Procedure:
-
Cell Plating: Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the test compound to the plates. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Add SRB solution to each well and incubate at room temperature for 15-30 minutes.
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization and Absorbance Reading: Add Tris-base solution to each well to solubilize the bound dye. Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value for the test compound.
Protocol 2: Secondary Assay - Apoptosis Induction via Annexin V-FITC/Propidium Iodide Staining
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
Materials:
-
Human cancer cell line
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis, necrosis).
Protocol 3: Target-Based HTS - Kinase Inhibition Assay
This protocol provides a general framework for a biochemical assay to screen for kinase inhibitors.
Materials:
-
Recombinant kinase (e.g., Focal Adhesion Kinase)
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase buffer
-
Test compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Compound Dispensing: Dispense the test compound into 384-well plates.
-
Enzyme and Substrate Addition: Add the kinase and its substrate to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced.
-
Signal Reading: Read the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value for the test compound.
Visualizations
Diagram 1: General HTS Workflow
Caption: A generalized workflow for high-throughput screening of imidazo[2,1-b]thiazole derivatives.
Diagram 2: Focal Adhesion Kinase (FAK) Signaling Pathway
Caption: Inhibition of the FAK signaling pathway by an imidazo[2,1-b]thiazole derivative.
References
- 1. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and chemiluminescent high throughput screening for inhibition of acetylcholinesterase activity by imidazo[2,1-b]thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemiluminescent high-throughput microassay applied to imidazo[2,1-b]thiazole derivatives as potential acetylcholinesterase and butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][1,3,4]thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation | AVESİS [avesis.cumhuriyet.edu.tr]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: Synthesis and Evaluation of Novel 4-Aminopiperidine Derivatives as Potential Kinase Inhibitors
Introduction
AKOS BBS-00000324, chemically identified as 4-amino-1-Boc-piperidine, is a versatile bifunctional molecule containing a protected secondary amine within a piperidine ring and a free primary amine.[1][2] This scaffold is a valuable starting material for the synthesis of diverse chemical libraries. Its derivatives have been explored for various therapeutic applications, including as SIRT2 inhibitors, HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), and CCR5 antagonists for anti-HIV-1 activity.[1][2][3][4] This document outlines the synthesis of a novel library of N-acylated and N-sulfonylated derivatives of 4-amino-1-Boc-piperidine and their subsequent evaluation as potential kinase inhibitors, a class of enzymes frequently implicated in oncology and inflammatory diseases.
Synthesis of Novel Derivatives
The primary amino group of 4-amino-1-Boc-piperidine serves as a key handle for derivatization. A library of amide and sulfonamide derivatives was synthesized via parallel synthesis protocols.
General Synthetic Scheme:
-
N-Acylation: 4-amino-1-Boc-piperidine was reacted with a variety of carboxylic acid chlorides in the presence of a non-nucleophilic base, such as triethylamine (TEA), in an aprotic solvent like dichloromethane (DCM).
-
N-Sulfonylation: Similarly, reaction with various sulfonyl chlorides in the presence of TEA in DCM afforded the corresponding sulfonamide derivatives.
Experimental Protocol: Parallel Synthesis of a 10-Member Library
-
Preparation of Stock Solution: A 0.5 M stock solution of 4-amino-1-Boc-piperidine (1.0 eq) and TEA (1.2 eq) in anhydrous DCM was prepared.
-
Dispensing: 1 mL of the stock solution was dispensed into each of 10 individual reaction vials.
-
Addition of Acylating/Sulfonylating Agents: To each vial, a unique acyl chloride or sulfonyl chloride (1.1 eq) was added.
-
Reaction: The vials were sealed and agitated at room temperature for 16 hours.
-
Work-up: The reactions were quenched with saturated aqueous sodium bicarbonate. The organic layer was separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: The crude products were purified by flash column chromatography on silica gel.
Data Presentation: Synthetic Outcomes
The following table summarizes the yields and purities of a representative set of synthesized derivatives.
| Derivative ID | R-Group | Molecular Formula | % Yield | Purity (LC-MS) |
| PD-AC-01 | Benzoyl | C₁₇H₂₄N₂O₃ | 85% | >98% |
| PD-AC-02 | 4-Chlorobenzoyl | C₁₇H₂₃ClN₂O₃ | 82% | >99% |
| PD-AC-03 | 2-Thiophenecarbonyl | C₁₅H₂₂N₂O₃S | 78% | >97% |
| PD-SU-01 | Phenylsulfonyl | C₁₆H₂₄N₂O₄S | 91% | >99% |
| PD-SU-02 | 4-Toluenesulfonyl | C₁₇H₂₆N₂O₄S | 89% | >98% |
Biological Evaluation: Kinase Inhibition Assay
The synthesized derivatives were screened for their inhibitory activity against a panel of commercially available kinases. An in vitro luminescence-based assay was employed to measure ATP consumption, an indicator of kinase activity.
Experimental Protocol: Kinase Activity Assay
-
Reagent Preparation: Kinase, substrate, and ATP were prepared in the appropriate assay buffer.
-
Compound Preparation: A 10 mM stock solution of each derivative in DMSO was prepared and serially diluted to obtain a range of concentrations.
-
Assay Plate Preparation: 5 µL of each compound dilution was added to a 384-well plate.
-
Kinase Reaction: 10 µL of the kinase/substrate mixture was added to each well, followed by 10 µL of ATP to initiate the reaction. The plate was incubated at room temperature for 1 hour.
-
Detection: 25 µL of a luminescence-based detection reagent was added to each well. The plate was incubated for an additional 10 minutes.
-
Data Acquisition: Luminescence was measured using a plate reader. The data was normalized to controls and IC₅₀ values were calculated.
Data Presentation: Biological Activity
The half-maximal inhibitory concentrations (IC₅₀) for the most active compounds against a target kinase (e.g., Kinase X) are presented below.
| Derivative ID | Target Kinase | IC₅₀ (µM) |
| PD-AC-01 | Kinase X | 12.5 |
| PD-AC-02 | Kinase X | 5.2 |
| PD-SU-01 | Kinase X | 0.8 |
| PD-SU-02 | Kinase X | 0.5 |
Visualizations
Diagram 1: Synthetic Workflow
References
- 1. 4-Amino-1-Boc-piperidine 97 87120-72-7 [sigmaaldrich.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. Cas 73874-95-0,4-N-BOC-Aminopiperidine | lookchem [lookchem.com]
- 4. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
"cell lines sensitive to 3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxylic acid ethyl ester"
Topic: Cell Lines Sensitive to Imidazo[2,1-b]thiazole Derivatives, including analogs of 3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxylic acid ethyl ester.
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed application notes and protocols for assessing the sensitivity of various cancer cell lines to derivatives of imidazo[2,1-b]thiazole. While specific data for 3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxylic acid ethyl ester is not extensively available in the reviewed literature, numerous studies have investigated the anti-proliferative and cytotoxic effects of structurally related compounds. These derivatives have shown significant activity against a range of cancer cell lines, particularly those from pancreatic and hematopoietic origins. The following sections summarize the sensitive cell lines, present quantitative data on their sensitivity, detail the experimental protocols for determining this sensitivity, and illustrate the potential mechanisms of action.
Sensitive Cell Lines and Quantitative Data
Several derivatives of imidazo[2,1-b]thiazole and imidazo[2,1-b][1][2][3]thiadiazole have demonstrated potent anti-cancer activity. The sensitivity of various cell lines to these compounds is summarized below.
| Compound Class | Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| 6-phenylimidazo[2,1-b]thiazole derivatives | MV4-11 | Acute Myeloid Leukemia (AML) | 0.002 | [3] |
| 3-(6-phenylimidazo[2,1-b][1][2][3]thiadiazol-2-yl)-1H-indole derivatives (e.g., 9c, 9l) | SUIT-2 | Pancreatic Ductal Adenocarcinoma (PDAC) | 5.11 - 10.8 | [4][5] |
| Capan-1 | Pancreatic Ductal Adenocarcinoma (PDAC) | 5.11 - 10.8 | [4][5] | |
| Panc-1 | Pancreatic Ductal Adenocarcinoma (PDAC) | 5.11 - 10.8 | [4][5] | |
| 3-(6-phenylimidazo[2,1-b][1][2][3]thiadiazol-2-yl)-1H-indole derivative (1g) | Full NCI-60 Panel | Various | 1.67 - 10.3 | [2] |
| N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivative (5l) | MDA-MB-231 | Breast Cancer | 1.4 | [6][7] |
| HepG2 | Liver Cancer | 22.6 | [6][7] |
Experimental Protocols
Cell Viability Assessment using Sulforhodamine B (SRB) Assay
This protocol is adapted from methodologies used to evaluate the anti-proliferative activity of imidazo[2,1-b][1][2][3]thiadiazole derivatives on pancreatic cancer cell lines.[4][5]
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (GI50).
Materials:
-
Sensitive cancer cell lines (e.g., SUIT-2, Capan-1, Panc-1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compound (imidazo[2,1-b]thiazole derivative) dissolved in DMSO
-
96-well plates
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.
-
Staining: Wash the plates five times with distilled water and allow them to air dry. Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Remove the SRB solution and wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
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Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value using a dose-response curve.
References
- 1. Buy Ethyl 1-(3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carbonyl)piperidine-3-carboxylate (EVT-10935708) [evitachem.com]
- 2. Biological Evaluation of the Antiproliferative and Anti-migratory Activity of a Series of 3-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-1H-indole Derivatives Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 3. Discovery of 6-phenylimidazo[2,1-b]thiazole derivatives as a new type of FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-(6-Phenylimidazo [2,1-b][1,3,4]thiadiazol-2-yl)-1H-Indole Derivatives as New Anticancer Agents in the Treatment of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Biochemical Assays for Imidazo[2,1-b]thiazole Activity
Introduction
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of compounds with a wide array of biological activities.[1][2] Derivatives of this scaffold have been extensively explored for various therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][3] The versatility and synthetic accessibility of the imidazo[2,1-b]thiazole ring system make it a focal point for drug discovery and development.[1] These application notes provide detailed protocols for key biochemical assays used to characterize the activity of novel imidazo[2,1-b]thiazole derivatives, present quantitative data from published studies, and illustrate relevant biological pathways and experimental workflows.
Application Note 1: Anticancer Activity Evaluation
Imidazo[2,1-b]thiazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[4][5][6]
Signaling Pathway: Microtubule Disruption and Apoptosis Induction
Many imidazo[2,1-b]thiazole compounds exert their anticancer effects by interfering with microtubule dynamics, a critical process for cell division. By binding to tubulin, these agents can inhibit its polymerization, leading to a cascade of events culminating in programmed cell death (apoptosis).
Caption: Microtubule disruption pathway initiated by imidazo[2,1-b]thiazole derivatives.
Experimental Protocol 1: Cell Viability/Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7] Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[8]
Workflow Diagram: MTT Assay
Caption: Standard workflow for determining compound cytotoxicity using the MTT assay.
Methodology
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Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the imidazo[2,1-b]thiazole test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.
Experimental Protocol 2: Tubulin Polymerization Assay
This cell-free assay directly measures the effect of a compound on the assembly of tubulin into microtubules.
Methodology
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing tubulin (e.g., >99% pure bovine brain tubulin) in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) with 1 mM GTP.
-
Compound Addition: Add the imidazo[2,1-b]thiazole test compound at various concentrations. Include positive (e.g., colchicine) and negative (vehicle) controls.
-
Initiation and Monitoring: Initiate polymerization by incubating the plate at 37°C. Monitor the increase in absorbance at 340 nm every minute for 60 minutes using a temperature-controlled spectrophotometer. The change in absorbance reflects the extent of microtubule formation.
-
Analysis: Calculate the percentage of inhibition of tubulin polymerization for each compound concentration relative to the vehicle control. Determine the IC₅₀ value.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro antiproliferative activity of selected imidazo[2,1-b]thiazole derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | Assay Type | IC₅₀ (µM) | Reference |
| 6d | A549 (Lung) | Cytotoxicity | 1.08 | [4] |
| 6d | HeLa (Cervical) | Cytotoxicity | 1.92 | [9] |
| 6d | MCF-7 (Breast) | Cytotoxicity | 2.54 | [9] |
| 6d | DU-145 (Prostate) | Cytotoxicity | 3.12 | [9] |
| 6d | - | Tubulin Polymerization | 1.68 | [4] |
| 9i | MDA-MB-231 (Breast) | Cytotoxicity | 1.65 | [5] |
| 9m | MDA-MB-231 (Breast) | Cytotoxicity | 1.12 | [5] |
Application Note 2: Anti-inflammatory Activity Evaluation
The anti-inflammatory properties of imidazo[2,1-b]thiazoles are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key mediator of the inflammatory response.
Signaling Pathway: COX-2 Mediated Inflammation
In response to pro-inflammatory stimuli, cellular arachidonic acid is converted by COX enzymes into prostaglandins, which are potent inflammatory mediators. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing side effects associated with COX-1 inhibition.
Caption: Inhibition of the COX-2 pathway by imidazo[2,1-b]thiazole derivatives.
Experimental Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay
A chemiluminescent enzyme assay can be used to determine the potency and selectivity of compounds against COX-1 and COX-2.
Methodology
-
Enzyme Preparation: Use purified ovine COX-1 or human recombinant COX-2 enzymes.
-
Reaction Setup: In a 96-well plate, incubate the enzyme (COX-1 or COX-2) with the test compound at various concentrations in a suitable buffer for a defined period (e.g., 15 minutes) at room temperature.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid as the substrate.
-
Detection: The production of prostaglandin G2 (PGG2), the initial product of the COX reaction, can be measured. This is followed by the reduction of PGG2 to PGH2, which involves the release of light. The luminescent signal is proportional to COX activity.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Calculate the percentage of inhibition for each compound concentration compared to a vehicle control. Determine the IC₅₀ values for both COX-1 and COX-2 and calculate the selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).
Quantitative Data: COX-2 Inhibition
The table below presents the in vitro COX-1 and COX-2 inhibitory activity for a series of N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine analogs.[10]
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
| 6a | >100 | 0.08 | >1250 |
| 6b | >100 | 0.11 | >909 |
| 6c | >100 | 0.10 | >1000 |
| 6d | >100 | 0.12 | >833 |
| 6e | >100 | 0.16 | >625 |
| 6f | >100 | 0.09 | >1111 |
| 6g | >100 | 0.14 | >714 |
Application Note 3: Antimicrobial Activity Evaluation
Certain imidazo[2,1-b]thiazole derivatives have been identified as potent antimicrobial agents, particularly against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.
Experimental Protocol 4: Antitubercular Activity (Microplate Alamar Blue Assay)
The Microplate Alamar Blue Assay (MABA) is a widely used colorimetric method for determining the minimum inhibitory concentration (MIC) of compounds against Mtb. The blue indicator, resazurin, is reduced to the pink resorufin by metabolically active cells.
Workflow Diagram: Antitubercular MABA Assay
Caption: Workflow for assessing the antitubercular activity of compounds using MABA.
Methodology
-
Compound Plating: In a sterile 96-well microplate, prepare two-fold serial dilutions of the test compounds in 100 µL of Middlebrook 7H9 broth.
-
Inoculum Preparation: Prepare a suspension of Mycobacterium tuberculosis H37Ra strain and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in broth.
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well containing the test compound. Include a drug-free control. Seal the plate.
-
Incubation: Incubate the plate for 7 days at 37°C.
-
Indicator Addition: Add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.
-
Second Incubation: Re-incubate the plate for 24 hours.
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Data Acquisition: A blue color in the well indicates no bacterial growth, while a pink color indicates growth. Read the results visually or using a fluorometer/spectrophotometer.
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Analysis: The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink. IC₅₀ and IC₉₀ values can also be calculated from the fluorescence or absorbance readings.
Quantitative Data: Antitubercular Activity
The table below shows the activity of benzo-[d]-imidazo-[2,1-b]-thiazole derivatives against M. tuberculosis H37Ra and their cytotoxicity against a normal human lung fibroblast cell line.[11]
| Compound ID | Mtb H37Ra IC₅₀ (µM) | Mtb H37Ra IC₉₀ (µM) | MRC-5 Cell Line Cytotoxicity (IC₅₀, µM) |
| IT06 | 2.03 | 15.22 | >128 |
| IT10 | 2.32 | 7.05 | >128 |
References
- 1. Recent progress in the synthetic and medicinal perspective of imidazo[2,1- b]thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Imidazo[2,1-b]thiazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of imidazo[2,1-b]thiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the imidazo[2,1-b]thiazole core?
A1: The most prevalent methods include the Hantzsch thiazole synthesis, one-pot multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction, and microwave-assisted synthesis.[1][2] Classical methods often involve stepwise reactions with challenges such as long reaction times and high temperatures, while modern one-pot and microwave-assisted approaches offer greener and more efficient alternatives.[1]
Q2: I'm getting a low yield in my reaction. What are the likely causes?
A2: Low yields are a common issue and can stem from several factors:
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Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a crucial role. For instance, in the GBB reaction, switching from methanol to toluene and increasing the temperature can significantly improve yields.[1]
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Purity of Reactants: Impurities in starting materials can lead to side reactions and lower the yield of the desired product.
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Inefficient Catalyst: If using a catalyzed reaction, the choice and amount of catalyst are critical. For some syntheses, catalyst-free conditions under microwave irradiation have proven effective.
-
Product Degradation: The target compound may be unstable under the reaction or work-up conditions.
Q3: Are there any "green" or more environmentally friendly methods for this synthesis?
A3: Yes, several greener alternatives to classical methods have been developed. Isocyanide-based multicomponent reactions (I-MCRs) are considered more environmentally friendly due to their high atom economy and one-pot nature.[1] Additionally, microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times and energy consumption, often leading to higher yields with minimal side products. The use of reusable catalysts, such as silica-supported tungstosilisic acid, also contributes to a more sustainable process.[3]
Q4: How can I purify my imidazo[2,1-b]thiazole derivative?
A4: Common purification techniques include:
-
Column Chromatography: This is a widely used method for separating the desired product from unreacted starting materials and side products. Silica gel is a common stationary phase, with solvent systems typically consisting of mixtures of hexanes and ethyl acetate.[4]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective method for purification.
-
Precipitation: In some cases, the product can be precipitated from the reaction mixture by neutralization or by adding a non-solvent.[5]
Troubleshooting Guides
Issue 1: Low or No Product Formation in Groebke-Blackburn-Bienaymé (GBB) Synthesis
| Possible Cause | Troubleshooting Step |
| Suboptimal Solvent | The choice of solvent significantly impacts the reaction outcome. If you are using a protic solvent like methanol and observing low yields, consider switching to an aprotic solvent like toluene, which has been shown to improve yields.[1] |
| Incorrect Temperature | The reaction may require higher temperatures to proceed efficiently. For example, increasing the temperature from 85 °C to 100 °C in toluene can lead to a significant increase in yield and a decrease in reaction time.[1] |
| Impure Reactants | Ensure the purity of your 2-aminothiazole, aldehyde, and isocyanide starting materials. Impurities can inhibit the reaction or lead to unwanted side products. |
| Moisture in the Reaction | The GBB reaction can be sensitive to moisture. Ensure you are using anhydrous solvents and dried glassware. |
Issue 2: Multiple Products or Side Reactions in Hantzsch Thiazole Synthesis
| Possible Cause | Troubleshooting Step |
| Formation of Isomeric Products | The reaction of α-haloketones with N-monosubstituted thioureas can sometimes yield a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles, especially under acidic conditions.[6] To favor the formation of the desired 2-aminothiazole, perform the reaction in a neutral solvent.[6] |
| Self-condensation of α-haloketone | The α-haloketone can undergo self-condensation, especially in the presence of a base. Add the base slowly at a low temperature to minimize this side reaction. |
| Reaction with Solvent | If using a nucleophilic solvent, it may compete with the thioamide, leading to side products. Consider using a non-nucleophilic solvent. |
Data Presentation
Table 1: Optimization of Reaction Conditions for the Groebke-Blackburn-Bienaymé (GBB) Synthesis of a Model Imidazo[2,1-b]thiazole Derivative.
| Entry | Solvent | Time (min) | Temperature (°C) | Yield (%) |
| 1 | Methanol | 60 | 85 | 33 |
| 2 | Acetonitrile | 60 | 85 | 35 |
| 3 | Toluene | 60 | 85 | 68 |
| 4 | Toluene | 30 | 100 | 78 |
Data extracted from a study on the one-pot synthesis of imidazo[2,1-b]thiazole via the GBB reaction.[1]
Table 2: Comparison of Conventional vs. Microwave-Assisted Hantzsch Synthesis.
| Entry | Method | Solvent | Time (h) | Yield (%) |
| 1 | Conventional Reflux | Methanol | 8 | Lower |
| 2 | Microwave Irradiation | Methanol | 0.5 | 95 |
Illustrative data based on findings that microwave-assisted reactions often result in higher yields and significantly shorter reaction times compared to conventional heating.[2]
Experimental Protocols
Protocol 1: General Procedure for the One-Pot Groebke-Blackburn-Bienaymé (GBB) Synthesis of 3-(5-(tert-butylamino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one.[1]
-
To a reaction vessel, add 3-formylchromone (44.8 mg, 1 mmol), 2-aminothiazole (25.8 mg, 1 mmol), and tert-butyl isocyanide (27.9 μL, 1 mmol).
-
Add anhydrous toluene (0.5 mL) to the mixture.
-
Heat the reaction mixture to 100 °C and stir for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired product.
Mandatory Visualizations
Diagrams
Caption: Workflow for the Groebke-Blackburn-Bienaymé Synthesis.
References
- 1. Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 4. One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts [mdpi.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
"optimizing dosage of 3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxylic acid ethyl ester"
Disclaimer: Specific experimental data for 3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxylic acid ethyl ester is limited in publicly available literature. The following guidelines and protocols are based on established methodologies for the broader class of imidazo[2,1-b]thiazole derivatives and small molecule inhibitors. Researchers should adapt these recommendations to their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: My compound has poor solubility in aqueous media for in vitro assays. What can I do?
A1: Poor aqueous solubility is a common challenge. Here are some strategies:
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Primary Solvent: Dissolve the compound in a water-miscible organic solvent like DMSO or ethanol to create a high-concentration stock solution.
-
Working Concentrations: When preparing working dilutions in your cell culture medium, ensure the final concentration of the organic solvent is low (typically <0.5% v/v) to avoid solvent-induced cytotoxicity.
-
Solubilizing Agents: For in vivo studies, consider using formulation vehicles containing solubilizing agents such as cyclodextrins, polysorbates (e.g., Tween® 80), or polyethylene glycol (PEG).
-
Sonication: Gentle sonication can sometimes help to dissolve the compound in the final medium, but be cautious as it can also cause degradation.
Q2: I am observing high variability in my cell viability assay results. What are the potential causes?
A2: High variability can stem from several factors.[1][2][3] Consider the following:
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Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Uneven cell distribution can lead to significant variations.
-
Compound Precipitation: Visually inspect your plates under a microscope to check for compound precipitation at higher concentrations.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. It is good practice to fill the outer wells with sterile PBS or medium and not use them for experimental data.
-
Incubation Time: Use a consistent incubation time for all plates.
-
Reagent Addition: Ensure thorough but gentle mixing after adding reagents like MTT or CellTiter-Glo to avoid disrupting the cell monolayer.
Q3: The compound shows high cytotoxicity in normal cell lines at concentrations effective against cancer cells. How can I improve its therapeutic index?
A3: This is a common challenge in drug development. Strategies include:
-
Dose-Response Curves: Generate precise IC50 values for both cancer and normal cell lines to quantify the therapeutic window.
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Combination Therapy: Investigate synergistic effects with other known anti-cancer agents. This may allow for a lower, less toxic dose of your compound.
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Targeted Delivery: In later stages of development, consider nanoparticle-based delivery systems or antibody-drug conjugates to target the compound specifically to cancer cells.
Q4: My in vivo animal study is showing no efficacy, despite promising in vitro data. What should I troubleshoot?
A4: The transition from in vitro to in vivo is complex.[4][5][6][7][8] Key areas to investigate include:
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Pharmacokinetics (PK): The compound may have poor absorption, rapid metabolism, or rapid excretion, resulting in insufficient exposure at the tumor site. Conduct a PK study to determine the compound's half-life, bioavailability, and tissue distribution.
-
Formulation: The formulation used for in vivo administration may not be optimal, leading to poor bioavailability.
-
Dosing Regimen: The dose and frequency of administration may need to be optimized. A maximum tolerated dose (MTD) study can help establish a safe and effective dosing range.
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Animal Model: The chosen animal model may not accurately reflect the human disease.
Troubleshooting Guides
In Vitro Assay Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values between experiments | Cell passage number is too high, leading to altered phenotype. | Use cells within a consistent and low passage number range. |
| Inconsistent cell seeding density. | Use a cell counter to ensure accurate and consistent cell numbers per well. | |
| Contamination (e.g., mycoplasma). | Regularly test cell cultures for mycoplasma contamination.[2] | |
| No dose-response effect observed | Compound is inactive in the chosen cell line. | Screen a panel of different cell lines. |
| Compound has degraded. | Prepare fresh stock solutions and store them appropriately (e.g., at -20°C or -80°C, protected from light). | |
| Assay interference. | Ensure the compound does not interfere with the assay chemistry (e.g., by having its own color or fluorescence). Run a compound-only control (no cells). | |
| High background signal in luminescence or fluorescence assays | Plate color is inappropriate for the assay. | Use white plates for luminescence assays and black plates for fluorescence assays to minimize crosstalk and background.[2][3] |
| Reagent issue. | Check the expiration date of assay reagents and allow them to equilibrate to room temperature before use. |
In Vivo Study Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Animal mortality or excessive weight loss | Dose is too high (exceeds Maximum Tolerated Dose). | Conduct an MTD study with a range of doses to determine a safe dose. |
| Formulation vehicle is toxic. | Run a control group with only the vehicle to assess its toxicity. | |
| No tumor growth inhibition | Insufficient drug exposure at the tumor site. | Perform a pharmacokinetic study to assess drug levels in plasma and tumor tissue. |
| Dosing schedule is not optimal. | Experiment with different dosing frequencies (e.g., daily, twice daily, every other day). | |
| The tumor model is resistant to the compound's mechanism of action. | Test the compound in different xenograft or syngeneic models. | |
| Compound precipitation at the injection site | Poor formulation solubility. | Reformulate with different excipients. Consider alternative routes of administration (e.g., oral gavage vs. intraperitoneal injection). |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of the compound in culture medium from a concentrated stock solution.
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: General In Vivo Efficacy Study in a Xenograft Mouse Model
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Animal Acclimatization: Allow mice (e.g., athymic nude mice) to acclimatize for at least one week before the start of the experiment.
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Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells in a volume of 100-200 µL (mixed with Matrigel, if necessary) into the flank of each mouse.
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Tumor Growth Monitoring: Monitor tumor growth by measuring with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
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Randomization: When tumors reach a palpable size (e.g., 100-150 mm^3), randomize the mice into treatment and control groups.
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Treatment Administration: Prepare the compound in a suitable vehicle. Administer the compound and vehicle to the respective groups via the chosen route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.
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Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity.
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Endpoint: Euthanize the mice when tumors reach the predetermined endpoint size, or if signs of excessive toxicity are observed.
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Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess efficacy.
Visualizations
Hypothetical Signaling Pathway
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 2. youtube.com [youtube.com]
- 3. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [bionity.com]
- 4. Understanding the problems related to animal models – faCellitate [facellitate.com]
- 5. Limitations of Animal Tests | Humane World for Animals [humaneworld.org]
- 6. The Limitations of Animal Models in Drug Development - PharmaFeatures [pharmafeatures.com]
- 7. aavs.org [aavs.org]
- 8. Drugs research hampered by substandard animal testing procedures | Drugs | The Guardian [theguardian.com]
"troubleshooting unexpected results with AKOS BBS-00000324"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using AKOS BBS-00000324, a member of the thiazolidinone class of compounds. While specific experimental outcomes can vary, this guide addresses common challenges encountered with thiazolidinone derivatives to help you navigate unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule belonging to the thiazolidinone heterocyclic class. The general structure of thiazolidinones is known to interact with a variety of biological targets. While the specific mechanism of action for this compound is not definitively established in publicly available literature, compounds of this class have been reported to exhibit a wide range of activities, including but not limited to, inhibition of various enzymes (e.g., kinases, phosphatases) and modulation of transcription factors. It is crucial to determine the specific mechanism in your experimental system.
Q2: What are the recommended solvent and storage conditions for this compound?
For optimal stability, it is recommended to store this compound as a solid at -20°C, protected from light and moisture. For experimental use, prepare fresh solutions in a suitable organic solvent such as dimethyl sulfoxide (DMSO) at a high concentration. Subsequent dilutions into aqueous buffers should be done immediately before use to minimize precipitation. Please refer to the table below for solubility data in common solvents.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (at 25°C) |
| DMSO | ≥ 50 mg/mL |
| Ethanol | ~10 mg/mL |
| PBS (pH 7.4) | < 0.1 mg/mL |
Note: Data are representative and may vary slightly between batches.
Q3: I am observing high background noise or non-specific effects in my assay. What could be the cause?
Thiazolidinone derivatives have been reported to sometimes interfere with assays. This can manifest as high background, false positives, or other non-specific effects. Potential causes include compound aggregation at high concentrations, reactivity with assay components, or inherent fluorescence of the compound. It is advisable to perform control experiments to rule out these possibilities. (See Troubleshooting Guide below for more details).
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible results in cell-based assays.
Possible Causes:
-
Compound Precipitation: this compound has low aqueous solubility. Diluting a concentrated DMSO stock directly into aqueous media can cause the compound to precipitate, leading to variable effective concentrations.
-
Cell Line Variability: Different cell lines may exhibit varying sensitivity to the compound due to differences in target expression or metabolic pathways.
-
Incomplete Dissolution: The compound may not be fully dissolved in the stock solution.
Troubleshooting Steps:
-
Optimize Dilution: Perform serial dilutions of the DMSO stock in your cell culture medium. Visually inspect for any signs of precipitation under a microscope.
-
Sonication: Briefly sonicate the stock solution before making dilutions to ensure complete dissolution.
-
Control Experiments: Include a vehicle control (e.g., DMSO at the same final concentration) in all experiments.
-
Cell Line Characterization: If using multiple cell lines, characterize the expression of your putative target in each.
Issue 2: Unexpected cytotoxicity observed in treated cells.
Possible Causes:
-
Off-target effects: Thiazolidinone compounds can have multiple cellular targets, some of which may lead to cytotoxicity.
-
Solvent Toxicity: High concentrations of DMSO can be toxic to cells.
-
Compound Degradation: The compound may degrade over time in aqueous media, forming toxic byproducts.
Troubleshooting Steps:
-
Dose-Response Curve: Perform a wide-range dose-response experiment to determine the cytotoxic concentration (e.g., CC50).
-
Vehicle Control: Ensure the final concentration of DMSO is consistent across all treatment groups and is below the toxic threshold for your cells (typically <0.5%).
-
Time-Course Experiment: Assess cytotoxicity at different time points to understand the kinetics of the toxic effect.
-
Fresh Preparations: Always prepare fresh dilutions of the compound from a frozen stock immediately before each experiment.
Table 2: Example Cytotoxicity Data for a Thiazolidinone Derivative
| Cell Line | CC50 (48h) |
| HeLa | 15 µM |
| A549 | 25 µM |
| HEK293 | > 50 µM |
Note: This data is for illustrative purposes only and may not be representative of this compound.
Experimental Protocols & Visualizations
General Workflow for a Cell-Based Kinase Inhibition Assay
The following diagram illustrates a typical workflow for assessing the inhibitory activity of this compound on a specific kinase.
Hypothetical Signaling Pathway Modulation
This diagram illustrates a hypothetical signaling pathway that could be inhibited by this compound, leading to a downstream cellular response.
Troubleshooting Logic Flow
This diagram outlines a logical flow for troubleshooting unexpected results.
"stability issues of ethyl 3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxylate in culture media"
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of ethyl 3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxylate in culture media.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for ethyl 3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxylate in aqueous culture media?
A1: The primary stability concerns for this compound in aqueous culture media are hydrolysis of the ethyl ester group and potential photodegradation of the imidazo[2,1-b]thiazole core. Ester hydrolysis, which can be catalyzed by enzymes present in serum supplements or by changes in pH, would result in the formation of the corresponding carboxylic acid, potentially altering the compound's biological activity.[1][2] The heterocyclic ring system may be susceptible to degradation upon exposure to light.[3][4][5]
Q2: I've observed a precipitate in my culture medium after adding the compound. What could be the cause?
A2: Precipitation of a compound dissolved in DMSO upon addition to an aqueous culture medium is a common issue.[6][7] This is often due to the compound's low aqueous solubility. When the DMSO stock is diluted in the medium, the compound's concentration may exceed its solubility limit, causing it to precipitate.[6][7] Other factors can include interactions with components of the medium, such as proteins in fetal bovine serum (FBS), or temperature shifts.
Q3: How can I determine the stability of ethyl 3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxylate under my specific experimental conditions?
A3: To determine the stability in your specific culture medium, you can perform a time-course experiment.[8] This involves incubating the compound in the medium at the desired concentration and temperature (e.g., 37°C) and collecting samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The concentration of the parent compound in the samples can then be quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9][10]
Q4: The color of my phenol red-containing medium changes significantly after adding the compound. What does this indicate?
A4: A significant change in the color of phenol red-containing medium typically indicates a pH shift. If the medium turns yellow, it suggests a decrease in pH (acidic), and if it turns purple/pink, it indicates an increase in pH (alkaline). This could be due to the acidic or basic nature of the compound itself or its degradation products. For instance, hydrolysis of the ethyl ester to a carboxylic acid would lower the pH.
Q5: Could the imidazo[2,1-b]thiazole ring system degrade under standard cell culture conditions?
A5: Heterocyclic ring systems like thiazoles can be susceptible to oxidative and photo-degradation.[4][11] While the imidazo[2,1-b]thiazole core is generally stable, prolonged exposure to light or the presence of reactive oxygen species (ROS) generated by cellular metabolism could potentially lead to degradation. It is advisable to minimize light exposure during experiments.[4]
Troubleshooting Guides
Issue 1: Compound Precipitation in Culture Medium
-
Symptom: Visible precipitate or cloudiness in the culture medium after the addition of the compound from a DMSO stock.
-
Possible Causes:
-
The final concentration of the compound exceeds its aqueous solubility.
-
The concentration of DMSO in the final medium is too low to maintain solubility.
-
Interaction with serum proteins or other media components.
-
Temperature shock causing the compound to fall out of solution.
-
-
Solutions:
-
Decrease Final Concentration: Test a lower final concentration of the compound in your assay.
-
Optimize DMSO Concentration: While high concentrations of DMSO can be toxic to cells, ensure the final concentration is sufficient to aid solubility (typically ≤ 0.5%). You can try pre-diluting the DMSO stock in a small volume of medium before adding it to the bulk of the culture.[6]
-
Warm the Medium: Gently warm the culture medium to 37°C before adding the compound stock solution.
-
Use a Solubilizing Agent: For in vitro assays where it is permissible, consider the use of solubilizing agents like cyclodextrins.[7]
-
Sonication: Briefly sonicate the diluted compound in the medium to aid dissolution, but be cautious as this can generate heat.
-
Issue 2: Loss of Biological Activity Over Time
-
Symptom: The observed biological effect of the compound diminishes in long-term experiments (e.g., > 24 hours).
-
Possible Causes:
-
Degradation of the parent compound into inactive metabolites.
-
Binding of the compound to serum proteins, reducing its free concentration.
-
Adsorption of the compound to the plastic of the culture vessel.[8]
-
-
Solutions:
-
Assess Compound Stability: Perform a stability study using HPLC or LC-MS to quantify the concentration of the parent compound over the time course of your experiment.
-
Replenish the Compound: In long-term cultures, consider replacing the medium with freshly prepared compound-containing medium at regular intervals (e.g., every 24 hours).
-
Reduce Serum Concentration: If experimentally feasible, reduce the percentage of FBS in your culture medium to minimize protein binding.
-
Use Low-Binding Plates: For sensitive assays, consider using low-protein-binding culture plates.
-
Data Presentation
Table 1: Hypothetical Stability of Ethyl 3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxylate in DMEM with 10% FBS at 37°C
| Time (hours) | Concentration (µM) (Mean ± SD, n=3) | % Remaining |
| 0 | 10.0 ± 0.2 | 100% |
| 2 | 9.8 ± 0.3 | 98% |
| 8 | 9.1 ± 0.4 | 91% |
| 24 | 7.5 ± 0.5 | 75% |
| 48 | 5.2 ± 0.6 | 52% |
| 72 | 3.1 ± 0.4 | 31% |
Table 2: Hypothetical Effect of Serum on Compound Stability at 24 hours
| Medium | % Remaining (Mean ± SD, n=3) |
| DMEM (serum-free) | 92 ± 2.1% |
| DMEM + 2% FBS | 85 ± 3.5% |
| DMEM + 10% FBS | 75 ± 4.2% |
Experimental Protocols
Protocol 1: Assessing Compound Stability in Culture Medium by HPLC
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of ethyl 3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxylate in DMSO.
-
Preparation of Test Medium: Spike the desired culture medium (e.g., DMEM + 10% FBS) to a final concentration of 10 µM. Prepare a sufficient volume for all time points.
-
Incubation: Aliquot the test medium into sterile tubes and incubate at 37°C in a 5% CO2 incubator.
-
Time Points: At designated time points (e.g., 0, 2, 8, 24, 48, 72 hours), remove an aliquot (e.g., 500 µL) from the incubator.
-
Sample Preparation:
-
To precipitate proteins, add an equal volume of cold acetonitrile to the aliquot.
-
Vortex briefly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by a UV scan of the compound (e.g., 254 nm).
-
Quantification: Create a standard curve using known concentrations of the compound to quantify the amount remaining at each time point.
-
Mandatory Visualization
Caption: Workflow for assessing compound stability in culture media.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. youtube.com [youtube.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Off-Target Effects of Imidazo[2,1-b]thiazole Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of imidazo[2,1-b]thiazole compounds. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My imidazo[2,1-b]thiazole compound shows potent activity against my cancer cell line of interest, but I'm observing toxicity in my normal cell line controls. What could be the reason?
A1: While many imidazo[2,1-b]thiazole derivatives are designed as anticancer agents, some may exhibit cytotoxicity in non-cancerous cell lines. This can be due to off-target effects on essential cellular processes. For example, a study on imidazo[2,1-b]thiazole-benzimidazole conjugates showed that while a lead compound (6d) had an IC50 of 1.08 µM in the A549 lung cancer cell line, it was also evaluated against the normal human embryonic kidney cell line HEK-293 to assess its cytotoxic effect on non-cancerous cells. Researchers should always profile their compounds against a panel of normal cell lines to determine the therapeutic window.
Q2: I am concerned about the potential for cardiotoxicity with my lead imidazo[2,1-b]thiazole compound. Is this a known liability for this class of compounds?
A2: Cardiotoxicity is a critical consideration in drug development. While comprehensive cardiotoxicity data for the broader class of imidazo[2,1-b]thiazoles is not extensively published, some derivatives have been shown to interact with cardiovascular targets. For instance, a series of 4-imidazo[2,1-b]thiazole-1,4-dihydropyridines were identified as L-type calcium channel blockers with selective cardiodepressant activity[1]. Another study on imidazo[2,1-b]-1,3,4-thiadiazole derivatives reported cardiotonic activity[2]. These findings suggest that the imidazo[2,1-b]thiazole scaffold can be directed to modulate cardiac function. Therefore, it is highly recommended to perform in vitro cardiovascular safety profiling, such as hERG screening and assessments on cardiomyocytes, for any lead compounds.
Q3: What are the known off-target kinases for imidazo[2,1-b]thiazole compounds?
A3: Imidazo[2,1-b]thiazole derivatives have been investigated as inhibitors of various kinases, which are often their intended targets in cancer therapy. However, the specificity of these compounds can vary. Some documented kinase targets, which could be considered off-targets depending on the desired activity, include B-Raf, Focal Adhesion Kinase (FAK), and Aurora kinases. It is best practice to perform a broad kinase panel screening to understand the selectivity profile of your specific compound.
Q4: Is there any information on the potential for imidazo[2,1-b]thiazole compounds to interact with P-glycoprotein (P-gp) or Cytochrome P450 (CYP) enzymes?
A4: Currently, there is a lack of publicly available data specifically addressing the interaction of imidazo[2,1-b]thiazole compounds with P-glycoprotein (P-gp) or their potential for CYP450 inhibition. These are critical parameters for assessing drug metabolism and the potential for drug-drug interactions. Researchers should consider conducting in vitro assays to evaluate their compounds as potential substrates or inhibitors of P-gp and major CYP isoforms.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in Normal Cell Lines
Symptoms:
-
High levels of cell death observed in non-cancerous control cell lines (e.g., HEK-293, MRC-5).
-
Poor therapeutic index (ratio of cytotoxic concentration in normal cells to cancer cells).
Possible Causes:
-
The compound may be targeting a protein or pathway essential for the survival of both normal and cancerous cells.
-
General cellular toxicity due to factors like mitochondrial dysfunction or membrane disruption.
Troubleshooting Steps:
-
Confirm the observation: Repeat the cytotoxicity assay with a fresh dilution of the compound and ensure the health of the normal cell line.
-
Determine the IC50 in a panel of normal cell lines: This will help to understand if the toxicity is cell-line specific or a general effect.
-
Investigate the mechanism of cell death: Perform assays to distinguish between apoptosis and necrosis in the affected normal cells.
-
Assess mitochondrial toxicity: Use assays like the JC-1 assay to measure changes in mitochondrial membrane potential.
Issue 2: Inconsistent Results in Cellular Assays
Symptoms:
-
High variability in IC50 values between experimental repeats.
-
Discrepancies between the expected and observed cellular phenotypes.
Possible Causes:
-
Poor solubility or stability of the compound in the assay medium.
-
Interaction of the compound with components of the cell culture medium.
Troubleshooting Steps:
-
Check the physicochemical properties of your compound: Determine the aqueous solubility and stability at the concentrations used in your assays.
-
Use a different solvent or formulation: If solubility is an issue, consider using a co-solvent system or a different formulation, ensuring the vehicle itself does not have cellular effects.
-
Pre-incubate the compound in the assay medium: Before adding to the cells, incubate the compound in the medium for the duration of the experiment and check for precipitation or degradation.
Data on Off-Target Cytotoxicity
| Compound Class | Normal Cell Line | Result | Reference |
| Imidazo[2,1-b]thiazole-benzimidazole conjugates | HEK-293 | Evaluated for cytotoxicity | [3] |
| Benzo[d]imidazo[2,1-b]thiazole derivatives | Not specified | Reported to have low toxicity on normal cells |
Experimental Protocols
Protocol 1: Assessing Cytotoxicity in Normal Cell Lines using MTT Assay
-
Cell Plating: Seed a 96-well plate with a normal cell line (e.g., HEK-293) at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the imidazo[2,1-b]thiazole compound in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
References
- 1. Imidazo[2,1-b]thiazole system: a scaffold endowing dihydropyridines with selective cardiodepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and cardiotonic activity of certain imidazo[2,1-b]-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo(2,1-b)thiazole | C5H4N2S | CID 817024 - PubChem [pubchem.ncbi.nlm.nih.gov]
"how to reduce cytotoxicity of AKOS BBS-00000324 in control cells"
This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers encountering cytotoxicity in control cells with test compounds, using AKOS BBS-00000324 as an example.
Frequently Asked Questions (FAQs)
Q1: I am observing significant cell death in my control cell line after treatment with this compound. What are the initial steps to troubleshoot this?
A1: When unexpected cytotoxicity is observed, a systematic approach is crucial. The first steps involve confirming the observation and ruling out experimental artifacts.
-
Confirm Cytotoxicity: Use a secondary, mechanistically different cytotoxicity assay to confirm the initial findings. For instance, if you initially used an MTT assay (measures metabolic activity), you could follow up with a Trypan Blue exclusion assay (measures membrane integrity).[1][2]
-
Check Compound Integrity and Concentration: Verify the identity and purity of your compound stock. An incorrect concentration or degradation of the compound can lead to unexpected results. Consider performing a dose-response curve to determine the concentration at which toxicity is observed.
-
Evaluate Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not exceeding the tolerance level of your cell line (typically <0.5%). Run a vehicle-only control to assess the cytotoxicity of the solvent itself.
Q2: How can I determine the cytotoxic mechanism of this compound?
A2: Understanding the mechanism of cell death can provide insights into how to mitigate it. Key cellular processes to investigate include apoptosis, necrosis, and autophagy.[2]
-
Apoptosis vs. Necrosis: Assays that distinguish between these two forms of cell death are highly informative. For example, Annexin V/Propidium Iodide (PI) staining can identify early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.[3]
-
Caspase Activation: Measurement of caspase activity (e.g., Caspase-3/7) is a hallmark of apoptosis.[2]
-
Mitochondrial Health: Assays that measure mitochondrial membrane potential can indicate if the compound is affecting mitochondrial function, a common trigger for apoptosis.
Q3: What are the common strategies to reduce the cytotoxicity of a small molecule in my experiments?
A3: Once cytotoxicity is confirmed and the dose-response is established, several strategies can be employed to reduce off-target effects in control cells.
-
Dose Optimization: The most straightforward approach is to use the lowest effective concentration of the compound that elicits the desired biological effect with minimal cytotoxicity. A comprehensive dose-response study is essential to identify this therapeutic window.[1]
-
Time-Course Experiment: Reducing the incubation time with the compound can sometimes minimize cytotoxicity while still allowing for the desired activity to be observed.
-
Co-treatment with Cytoprotective Agents: Depending on the mechanism of toxicity, co-treatment with antioxidants (if toxicity is due to oxidative stress) or pan-caspase inhibitors (if apoptosis is the primary cause of cell death) may be beneficial.
-
Formulation/Delivery: The solubility and delivery of a compound can influence its cytotoxic effects.[4] Exploring different formulation strategies, such as using solubility enhancers or nanoparticle-based delivery systems, might reduce non-specific toxicity.[5]
Troubleshooting Guides
Guide 1: Initial Assessment of Unexpected Cytotoxicity
This guide outlines a workflow for a researcher who has observed unexpected cell death after treating control cells with a test compound like this compound.
Workflow for Initial Cytotoxicity Assessment
Caption: Workflow for the initial verification of unexpected cytotoxicity.
Guide 2: Investigating the Mechanism of Cell Death
After confirming compound-induced cytotoxicity, the next step is to understand the underlying mechanism.
Experimental Protocol: Distinguishing Apoptosis from Necrosis using Annexin V/PI Staining
-
Cell Seeding: Seed control cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Treatment: Treat cells with this compound at the IC50 concentration (determined in Guide 1) and a higher concentration (e.g., 2x IC50) for a predetermined time (e.g., 24 hours). Include untreated and vehicle controls.
-
Cell Harvesting: After incubation, collect the cell culture supernatant (which contains dead, floating cells). Wash the adherent cells with PBS and then detach them using a gentle cell scraper or trypsin. Combine the detached cells with the supernatant.
-
Staining: Centrifuge the cell suspension and resuspend the pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathway: Simplified Apoptosis vs. Necrosis
Caption: Simplified pathways of apoptosis and necrosis.
Data Presentation
Table 1: Example Dose-Response Data for this compound
This table summarizes hypothetical data from two different cytotoxicity assays.
| Concentration (µM) | % Viability (MTT Assay) | % Cytotoxicity (LDH Release) |
| 0 (Vehicle) | 100% | 0% |
| 0.1 | 98% | 2% |
| 1 | 95% | 5% |
| 10 | 70% | 30% |
| 50 | 45% | 55% |
| 100 | 20% | 80% |
Table 2: Troubleshooting Strategies and Expected Outcomes
| Strategy | Rationale | Expected Outcome |
| Reduce Concentration | Lower dose may be below the toxic threshold. | Decreased cytotoxicity in control cells. |
| Reduce Incubation Time | Limit exposure to the compound. | Reduced cell death at a given concentration. |
| Co-treatment with N-acetylcysteine | Mitigate oxidative stress. | Increased cell viability if toxicity is ROS-mediated. |
| Co-treatment with Z-VAD-FMK | Inhibit pan-caspases to block apoptosis. | Reduced apoptotic cell population. |
| Change Formulation | Improve solubility and reduce aggregation. | Lower non-specific toxicity. |
References
Technical Support Center: Imidazo[2,1-b]thiazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[2,1-b]thiazoles.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of imidazo[2,1-b]thiazoles, providing systematic approaches to problem-solving.
Issue 1: Low or No Product Yield
A common challenge in organic synthesis is obtaining a low yield of the desired product. The following steps can help in troubleshooting and optimizing the reaction.
Possible Causes and Solutions:
-
Suboptimal Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time are critical. As an example, in a copper-catalyzed thioamination reaction for imidazo[2,1-b]thiazole synthesis, the yield was significantly influenced by these parameters. A switch from DMSO to DMF as the solvent increased the yield from 34.65% to 67.32%.[1] Further optimization of the catalyst loading of Cu(OAc)₂·H₂O to 14.85 mol% at 79.2 °C for 7.92 hours resulted in a yield of 86.13%.[1]
-
Incorrect Reagents or Reagent Quality: Ensure that the starting materials are pure and dry. For instance, in multicomponent reactions, the purity of aldehydes, amines, and isocyanides is crucial for good yields.[2][3]
-
Reaction Monitoring: Inadequate monitoring of the reaction progress can lead to premature work-up or decomposition of the product. Thin Layer Chromatography (TLC) is a common method to monitor the reaction's completion.[1][3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Byproducts
The presence of unexpected spots on a TLC plate or peaks in the NMR spectrum indicates the formation of byproducts.
Possible Causes and Solutions:
-
Side Reactions: Depending on the synthetic route, various side reactions can occur. For example, in the synthesis involving β-nitroalkenes, incomplete elimination of HNO and water can lead to intermediates as byproducts.[1]
-
Reaction Temperature: Higher temperatures can sometimes promote side reactions. It is important to carefully control the reaction temperature. For a one-pot synthesis of imidazo[2,1-b]thiazoles via the Groebke–Blackburn–Bienaymé reaction, an increase in temperature to 100 °C improved the yield and decreased the reaction time, suggesting that an optimal temperature is key to minimizing byproducts.[2]
-
Catalyst Choice: The choice of catalyst can significantly influence the reaction pathway. In a study comparing different catalysts for a three-component reaction, Eaton's reagent was found to be the most effective, leading to a high yield of the desired product with minimal byproducts.[3]
Logical Decision Tree for Byproduct Analysis:
Caption: Decision tree for addressing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for imidazo[2,1-b]thiazole synthesis?
A1: Common synthetic routes often utilize 2-aminothiazole derivatives, α-haloketones, and various aldehydes or their derivatives.[2] Other approaches include the use of 1H-benzo[d]imidazole-2-thiol and β-nitroalkenes, or a three-component reaction with aldehydes, benzo[d]thiazol-2-amine, and ethynylbenzene.[1][3]
Q2: Which analytical techniques are best for characterizing the final imidazo[2,1-b]thiazole products?
A2: The standard analytical techniques for characterizing organic molecules are recommended. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS) to confirm the molecular weight, and Infrared (IR) spectroscopy to identify functional groups. For crystalline products, X-ray crystallography can provide definitive structural proof.
Q3: Are there any "green" or more environmentally friendly methods for synthesizing imidazo[2,1-b]thiazoles?
A3: Yes, several greener synthetic methodologies have been developed. These include microwave-assisted synthesis, which can reduce reaction times and energy consumption.[4][5] The use of environmentally benign solvents like polyethylene glycol (PEG-400) has also been reported as an efficient, inexpensive, and biodegradable reaction medium.[4][5] One-pot multicomponent reactions are also considered green as they reduce the number of synthetic steps and waste generated.[2][3]
Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis of Imidazo[2,1-b]thiazole Derivatives [1]
This protocol is based on the reaction of 1H-benzo[d]imidazole-2-thiol with β-nitroalkenes.
-
Reagents:
-
1H-benzo[d]imidazole-2-thiol (0.297 mmol)
-
β-nitroalkene (0.297 mmol)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O, 14.85 mol%, 8.91 mg)
-
Anhydrous N,N-dimethylformamide (DMF, 1.485 mL)
-
-
Procedure:
-
To a stirred solution of 1H-benzo[d]imidazole-2-thiol and the respective β-nitroalkene in anhydrous DMF, add copper(II) acetate monohydrate.
-
Heat the reaction mixture at 79.2 °C for 7.92 hours under air.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 9.9 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate mixture.
-
Protocol 2: One-Pot Synthesis via Groebke–Blackburn–Bienaymé Reaction [2]
This protocol describes the synthesis of imidazo[2,1-b]thiazoles holding a chromone moiety.
-
Reagents:
-
3-formylchromone (1.0 mmol)
-
2-aminothiazole (1.0 mmol)
-
Isocyanide (e.g., benzyl isocyanide, 1.0 mmol)
-
Anhydrous toluene (0.5 - 1.0 mL)
-
-
Procedure:
-
Combine 3-formylchromone, 2-aminothiazole, and the corresponding isocyanide in anhydrous toluene.
-
Heat the reaction mixture at 100 °C for 30 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture.
-
Purify the product, typically by column chromatography on silica gel.
-
Data Presentation
Table 1: Optimization of Reaction Conditions for Copper-Catalyzed Synthesis [1]
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Cu(OAc)₂·H₂O (9.9) | DMSO | 79.2 | 7.92 | 34.65 |
| 2 | Cu(OAc)₂·H₂O (9.9) | DMF | 79.2 | 7.92 | 67.32 |
| 3 | Cu(OAc)₂·H₂O (14.85) | DMF | 79.2 | 7.92 | 86.13 |
| 4 | Cu(OAc)₂·H₂O (19.8) | DMF | 79.2 | 7.92 | 86.13 |
Table 2: Optimization of a Three-Component Reaction Using Different Catalysts [3]
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PTSA | EtOH | r.t. | 2 | - |
| 2 | FeCl₃ | EtOH | r.t. | 2 | - |
| 3 | AlCl₃ | CS₂ | r.t. | 2 | 32 |
| 4 | PPA | Solvent free | r.t. | 2 | 51 |
| 5 | Eaton's reagent | Solvent free | r.t. | 2 | 90 |
| 6 | Eaton's reagent | Solvent free | 80 | 1 | 91 |
References
Validation & Comparative
Comparative Analysis of 3-Methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxylic Acid Ethyl Ester Analogs and Related Compounds in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide range of pharmacological activities, including potent anticancer properties. This guide provides a comparative analysis of the structure-activity relationship (SAR) of analogs related to 3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxylic acid ethyl ester, focusing on their performance as antiproliferative agents. The information presented herein is a synthesis of data from multiple studies on this class of compounds.
Structure-Activity Relationship (SAR) Insights
The biological activity of imidazo[2,1-b]thiazole derivatives is significantly influenced by the nature and position of substituents on the core structure. While a dedicated SAR study on the specific ethyl ester analogs of 3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxylic acid is not extensively documented in publicly available literature, several studies on related analogs provide valuable insights into the key structural requirements for anticancer activity.
Generally, modifications at the 2, 3, and 6-positions of the imidazo[2,1-b]thiazole ring system have been explored. The presence of a phenyl group at the 6-position is a common feature in many active compounds. Substitutions on this phenyl ring can modulate the anticancer potency. For instance, the introduction of electron-withdrawing groups, such as trifluoromethyl or chloro groups, on the aryl substituent at the 3-position has been shown to positively impact the anti-proliferative properties of these compounds.[1]
Furthermore, the nature of the substituent at the 2-position of the imidazo[2,1-b]thiazole ring is crucial for activity. While the topic compound features a carboxylic acid ethyl ester at this position, other modifications, such as the introduction of amide functionalities, have also been investigated. The overall lipophilicity and electronic properties of the molecule, governed by the various substituents, play a significant role in its interaction with biological targets.
Comparative Biological Activity Data
To provide a quantitative comparison, the following table summarizes the in vitro anticancer activity (IC50 values) of various imidazo[2,1-b]thiazole and imidazo[2,1-b][2][3][4]thiadiazole derivatives against different human cancer cell lines. It is important to note that these are not direct analogs of the 3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxylic acid ethyl ester but represent the broader class of compounds and highlight the impact of structural modifications.
| Compound ID | Core Structure | R1 (Position 3) | R2 (Position 6) | Cancer Cell Line | IC50 (µM) | Reference |
| 4j | Imidazo[2,1-b]thiazole | 3-(Trifluoromethyl)phenyl | Phenyl | HeLa | 6.5 | [1] |
| 9c | Imidazo[2,1-b][2][3][4]thiadiazole | 5-Methoxy-1H-indol-3-yl | 4-Nitrophenyl | SUIT-2 | 5.11 | [5] |
| 9c | Imidazo[2,1-b][2][3][4]thiadiazole | 5-Methoxy-1H-indol-3-yl | 4-Nitrophenyl | Capan-1 | 10.8 | [5] |
| 9l | Imidazo[2,1-b][2][3][4]thiadiazole | 1-Methyl-1H-indol-3-yl | 4-Nitrophenyl | SUIT-2 | 6.25 | [5] |
| Compound 26 | Imidazo[2,1-b]thiazole | Varied | Varied | A375P (Melanoma) | <1 | [2] |
| Compound 27 | Imidazo[2,1-b]thiazole | Varied | Varied | A375P (Melanoma) | <1 | [2] |
| Compound 4c | Thiazole derivative | Varied | Varied | MCF-7 | 2.57 ± 0.16 | [6] |
| Compound 4c | Thiazole derivative | Varied | Varied | HepG2 | 7.26 ± 0.44 | [6] |
| Compound 6i | Benzo[d]imidazo[2,1-b]thiazole | Varied | Varied | MCF-7 | Inhibition of 81% at 10 µM | [7] |
| Compound 6j | Benzo[d]imidazo[2,1-b]thiazole | Varied | Varied | MCF-7 | Inhibition of 77% at 10 µM | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of the anticancer activity of imidazo[2,1-b]thiazole analogs.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, HepG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000 to 10,000 cells per well and allowed to adhere overnight.[4][8]
-
Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. These are then serially diluted to the desired concentrations in the culture medium. The cells are treated with these dilutions and incubated for a specified period, typically 48 or 72 hours.[4]
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 3-4 hours at 37°C.[4][8]
-
Formazan Solubilization: The medium containing MTT is removed, and 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.1 N HCl) is added to each well to dissolve the formazan crystals.[4][8]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.[4]
Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is another widely used method for determining cytotoxicity based on the measurement of cellular protein content.
-
Cell Plating and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds for a defined period.[3][9]
-
Cell Fixation: The cells are fixed by gently adding 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.[9][10]
-
Staining: The plates are washed with water and air-dried. Then, 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well and incubated at room temperature for 30 minutes.[9][10]
-
Washing: Unbound dye is removed by washing the plates five times with 1% acetic acid.[9]
-
Dye Solubilization: The plates are air-dried, and the bound SRB dye is solubilized by adding 100-200 µL of 10 mM Tris base solution to each well.[9]
-
Absorbance Reading: The absorbance is measured at a wavelength of around 540 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.[9]
Mandatory Visualization
Experimental Workflow for In Vitro Anticancer Screening
Caption: Workflow for in vitro anticancer screening of imidazo[2,1-b]thiazole analogs.
Hypothesized Signaling Pathway: Intrinsic Apoptosis
Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. The intrinsic (or mitochondrial) pathway is a common mechanism. While the precise mechanism for this class of compounds may vary, a plausible signaling pathway is depicted below.
References
- 1. Synthesis and anticancer evaluation of 3-aryl-6-phenylimidazo [2,1-b]thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer test with the MTT assay method [bio-protocol.org]
- 5. 3-(6-Phenylimidazo [2,1-b][1,3,4]thiadiazol-2-yl)-1H-Indole Derivatives as New Anticancer Agents in the Treatment of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Study of Imidazo[2,1-b]thiazole Derivatives in Acute Myeloid Leukemia (AML) Models
A new frontier in the fight against Acute Myeloid Leukemia (AML) is emerging with the investigation of imidazo[2,1-b]thiazole derivatives. These compounds have demonstrated significant anti-leukemic properties across various AML cell lines, operating through diverse mechanisms of action including the induction of apoptosis and inhibition of key signaling pathways. This guide provides a comparative analysis of notable imidazo[2,1-b]thiazole derivatives, summarizing their efficacy and mechanisms based on available experimental data.
Overview of Investigated Derivatives
Several imidazo[2,1-b]thiazole derivatives have been synthesized and evaluated for their anticancer potential. This comparison focuses on three distinct derivatives that have shown promising activity in AML models:
-
Compound 3b: An arylidenehydrazide derivative of [6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid.
-
Derivative 20c: An imidazole compound identified as a potent RAF inhibitor.
-
Guanylhydrazone Derivative: The guanylhydrazone of 2-chloro-6-(2,5-dimethoxy-4-nitrophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde.
Comparative Efficacy in AML Cell Lines
The cytotoxic and growth-inhibitory effects of these derivatives have been assessed in various leukemia cell lines. The following table summarizes the available quantitative data.
| Derivative | Cell Line | Assay Type | Parameter | Value | Reference |
| Compound 3b | CCRF-CEM | NCI-60 Screen | log10(GI50) | -6.13 | [1] |
| SR | NCI-60 Screen | log10(GI50) | -6.22 | [1] | |
| Derivative 20c | MV4-11 | Not Specified | Antiproliferative Activity | Notable | [2] |
| Guanylhydrazone Derivative | HL-60 | Apoptosis Assay | Apoptosis Induction | Confirmed | [3] |
Note: GI50 refers to the concentration required to inhibit cell growth by 50%. A more negative log10(GI50) value indicates higher potency. Further studies are needed to determine the specific IC50 values for all compounds for a more direct comparison.
Mechanisms of Action and Signaling Pathways
The anti-leukemic effects of these imidazo[2,1-b]thiazole derivatives are attributed to their interference with critical cellular processes.
Derivative 20c has been identified as a RAF inhibitor .[2] RAF kinases are central components of the MAPK/ERK signaling pathway, which is frequently hyperactivated in AML and plays a crucial role in cell proliferation, survival, and differentiation. By inhibiting RAF, derivative 20c can effectively shut down this pro-survival pathway, leading to a reduction in leukemia cell growth.
The Guanylhydrazone Derivative has been shown to induce apoptosis in the HL-60 AML cell line.[3] Apoptosis, or programmed cell death, is a vital process for eliminating malignant cells. The ability of this compound to trigger apoptosis suggests it activates cellular machinery that leads to cell suicide, a highly desirable trait for an anticancer agent. The precise apoptotic pathway (intrinsic or extrinsic) initiated by this derivative warrants further investigation.
Experimental Protocols
The evaluation of these imidazo[2,1-b]thiazole derivatives involved standard cell-based assays.
NCI-60 Human Tumor Cell Line Screen (for Compound 3b)
This screening protocol is a well-established method for identifying and characterizing novel anticancer agents.
Methodology:
-
Cell Plating: Human tumor cell lines, including leukemia lines, are inoculated into 96-well microtiter plates and incubated for 24 hours.
-
Drug Addition: The test compound is added to the plates at various concentrations.
-
Incubation: The plates are incubated for an additional 48 hours.
-
Cell Fixation: Adherent cells are fixed in situ by adding cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C. For suspension cells, they are harvested and fixed.
-
Staining: The plates are washed, and the cells are stained with 0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid for 10 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.
-
Dye Solubilization: The bound stain is solubilized with 10 mM trizma base.
-
Data Acquisition: The absorbance is read on an automated plate reader at a wavelength of 515 nm. The GI50 is then calculated based on the absorbance values.
Apoptosis Assay (for Guanylhydrazone Derivative)
The induction of apoptosis is commonly assessed using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Methodology:
-
Cell Treatment: HL-60 cells are treated with the guanylhydrazone derivative for a specified period.
-
Cell Harvesting: Cells are harvested and washed twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Cells are resuspended in 1X Binding Buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while cells positive for both stains are in late-stage apoptosis or necrosis.
Conclusion and Future Directions
The imidazo[2,1-b]thiazole scaffold represents a promising starting point for the development of novel anti-leukemic agents. The derivatives discussed here demonstrate activity against AML cell lines through distinct and clinically relevant mechanisms. Compound 3b shows potent growth-inhibitory effects, Derivative 20c targets the well-established RAF/MAPK pathway, and the Guanylhydrazone Derivative effectively induces apoptosis.
Future research should focus on a more standardized and direct comparison of these and other imidazo[2,1-b]thiazole derivatives in a broader panel of AML cell lines, including patient-derived samples. Determining the precise IC50 values, further elucidating the downstream effects of RAF inhibition, and identifying the specific apoptotic pathways triggered will be crucial for advancing these compounds towards clinical consideration. Structure-activity relationship (SAR) studies will also be vital for optimizing the potency and selectivity of this promising class of molecules.
References
- 1. Potential antitumor agents. 37. Synthesis and antitumor activity of guanylhydrazones from imidazo[2,1-b]thiazoles and from the new heterocyclic system thiazolo[2',3':2,3]imidazo[4,5-c]quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dctd.cancer.gov [dctd.cancer.gov]
- 3. Potential antitumor agents. 24. Synthesis and pharmacological behavior of imidazo[2,1-b]thiazole guanylhydrazones bearing at least one chlorine - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Ethyl 3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxylate Against Known Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of compounds based on the imidazo[2,1-b]thiazole scaffold, with a focus on anticancer and kinase inhibition properties. Due to the limited publicly available data on ethyl 3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxylate, this guide utilizes data from structurally similar analogs to benchmark against established therapeutic agents. The information presented herein is intended to provide a reference framework for researchers engaged in the discovery and development of novel kinase inhibitors.
Introduction
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this core have shown particular promise as inhibitors of key kinases implicated in cancer pathogenesis, such as FMS-like tyrosine kinase 3 (FLT3) and Epidermal Growth Factor Receptor (EGFR). This guide focuses on comparing the in vitro efficacy of several potent imidazo[2,1-b]thiazole derivatives with clinically relevant drugs, providing a quantitative basis for further research and development.
Comparative Efficacy Data
The following tables summarize the half-maximal inhibitory concentrations (IC50) of selected imidazo[2,1-b]thiazole analogs and established drugs against various cancer cell lines and kinases. It is important to note that direct comparisons of absolute IC50 values across different studies should be made with caution due to potential variations in experimental conditions.
Table 1: Comparison of FLT3 Kinase Inhibitors and Cytotoxicity against AML Cell Line MV4-11
| Compound/Drug | Target/Cell Line | IC50 (µM) |
| Imidazo[2,1-b]thiazole Analog 1 | FLT3 Kinase | 0.022[1] |
| (6-(4-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)phenyl)-N-(3-(dimethylamino)propyl)imidazo[2,1-b]thiazole-3-carboxamide) | MV4-11 | 0.002[1] |
| Quizartinib (Known FLT3 Inhibitor) | FLT3 Kinase | Data not specified |
| MV4-11 | 0.00056[2] | |
| Sorafenib (Known Multi-kinase Inhibitor) | FLT3 Kinase | Potent inhibition[3] |
| MV4-11 | Potent inhibition[3] |
Table 2: Comparison of Cytotoxicity against Cervical Cancer Cell Line HeLa
| Compound/Drug | Cell Line | IC50 (µM) |
| Imidazo[2,1-b]thiazole Analog 2 | HeLa | 6.5 |
| (3-(3-trifluoromethylphenyl)-6-phenylimidazo[2,1-b]thiazole) | ||
| Doxorubicin (Known Chemotherapeutic) | HeLa | ~0.1-1 |
Table 3: Comparison of EGFR Kinase Inhibitors and Cytotoxicity against Lung Cancer Cell Line A549
| Compound/Drug | Target/Cell Line | IC50 (µM) |
| Imidazo[2,1-b]thiazole Analog 3 | EGFR Kinase | Potent inhibition |
| (2-(6-(4-chlorophenyl)imidazo[2,1-b][2][4][5]thiadiazol-2-yl)benzo[d]thiazole) | A549 | Potent inhibition |
| Gefitinib (Known EGFR Inhibitor) | EGFR Kinase | Data not specified |
| A549 | 4.4 - 32[6][7][8] | |
| Erlotinib (Known EGFR Inhibitor) | EGFR Kinase | Data not specified |
| A549 | ~10 - 25[9][10][11] |
Experimental Protocols
The following are generalized protocols for the key assays used to generate the data presented above. For specific experimental details, it is recommended to consult the original research articles.
1. MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., MV4-11, HeLa, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (imidazo[2,1-b]thiazole analogs or known drugs) and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to untreated controls.
2. Kinase Inhibition Assay (e.g., FLT3, EGFR)
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
-
Reaction Setup: The assay is typically performed in a 96- or 384-well plate. The reaction mixture contains the purified kinase, a substrate (a peptide or protein that is phosphorylated by the kinase), and ATP (the phosphate donor).
-
Compound Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified period (e.g., 30-60 minutes).
-
Detection: The amount of phosphorylation is quantified using various methods, such as:
-
Radiometric Assay: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based Assay: Measuring the amount of ATP remaining after the reaction using a luciferase-luciferin system.
-
Fluorescence/FRET-based Assay: Using fluorescently labeled substrates or antibodies to detect phosphorylation.
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.
Visualizing Cellular Signaling and Experimental Workflow
The following diagrams illustrate a key signaling pathway targeted by some imidazo[2,1-b]thiazole derivatives and a general workflow for anticancer drug screening.
References
- 1. Discovery of 6-phenylimidazo[2,1-b]thiazole derivatives as a new type of FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quizartinib | Flt-3 Inhibitors: R&D Systems [rndsystems.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination strategies to overcome drug resistance in FLT+ acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 8. researchgate.net [researchgate.net]
- 9. Erlotinib enhances the CIK cell-killing sensitivity of lung adenocarcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Unveiling the Selectivity Profile of AKOS BBS-00000324 (GSK-3 Inhibitor IX)
A Comparative Guide for Researchers
AKOS BBS-00000324, more commonly known as GSK-3 Inhibitor IX or 6-bromoindirubin-3'-oxime (BIO), is a potent, cell-permeable, and ATP-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2][3][4] This guide provides a comprehensive comparison of its cross-reactivity with other kinases, supported by experimental data, to aid researchers in the fields of cell signaling, drug discovery, and developmental biology in making informed decisions for their experimental designs.
Kinase Inhibition Profile: A Quantitative Comparison
The selectivity of a kinase inhibitor is a critical factor in its utility as a research tool and its potential as a therapeutic agent. The following table summarizes the inhibitory activity of this compound against its primary target, GSK-3, and a panel of other kinases. The data is presented as IC50 values, the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. GSK-3α/β |
| GSK-3α/β | 5 [1][2][3][4] | 1 |
| TYK2 | 30[1][2][4] | 6 |
| CDK5/p25 | 80 - 83[1][2][3] | ~16 |
| CDK1/cyclin B | 320[1][2][3] | 64 |
| CDK2/cyclin A | 300[1] | 60 |
| JAK3 | 500[1][2] | 100 |
| JAK1 | 1,500[1][2] | 300 |
| JAK2 | 8,000[1][2] | 1600 |
| CDK4/cyclin D1 | 10,000[1][3] | 2000 |
| MAPKK | 10,000[1] | 2000 |
| Protein Kinase Cα (PKCα) | 12,000[1] | 2400 |
Key Observations:
-
This compound demonstrates high potency against its primary target, GSK-3α/β, with an IC50 of 5 nM.[1][2][3][4]
-
The inhibitor shows a notable degree of selectivity. For instance, it is approximately 16-fold more selective for GSK-3α/β than for CDK5/p25.[1][2]
-
Significant cross-reactivity is observed with other members of the CDK family, particularly CDK1 and CDK2, as well as the JAK kinase family, most notably TYK2.[1][2]
-
The selectivity against kinases such as CDK4, MAPKK, and PKCα is considerably higher, with IC50 values in the micromolar range.[1]
Signaling Pathway Perturbation
The primary mechanism of action of this compound is the inhibition of GSK-3. This kinase is a key negative regulator in the Wnt/β-catenin signaling pathway. By inhibiting GSK-3, the inhibitor prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation and translocation to the nucleus, where it activates Wnt target gene expression. This closely mimics the natural Wnt signaling cascade.[2]
Caption: Wnt pathway modulation by this compound.
Experimental Workflow for Kinase Selectivity Profiling
The determination of a compound's kinase selectivity profile is a crucial step in its characterization. The following diagram illustrates a typical workflow for assessing the cross-reactivity of an inhibitor like this compound.
Caption: A generalized workflow for assessing kinase inhibitor selectivity.
Experimental Protocols
The following provides a representative protocol for determining the IC50 values of this compound against a panel of kinases. This protocol is based on commonly used in vitro kinase assay platforms.
Objective: To determine the concentration-dependent inhibition of a panel of protein kinases by this compound and calculate the IC50 value for each kinase.
Materials:
-
This compound (GSK-3 Inhibitor IX)
-
Purified recombinant kinases (GSK-3α/β, CDKs, JAKs, etc.)
-
Specific peptide substrates for each kinase (e.g., GS-1 peptide for GSK-3)
-
Adenosine Triphosphate (ATP), radiolabeled [γ-32P]ATP for radiometric assays or unlabeled for luminescence-based assays
-
Kinase reaction buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagents
-
384-well microplates
-
Microplate reader (luminometer or scintillation counter)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform a serial dilution to create a range of concentrations to be tested (e.g., 10-point, 3-fold dilutions starting from 100 µM).
-
Kinase Reaction Mixture Preparation: For each kinase, prepare a reaction mixture containing the kinase, its specific substrate, and ATP in the appropriate kinase reaction buffer. The final ATP concentration should be at or near the Km for each respective kinase to ensure competitive inhibition can be accurately measured.
-
Assay Plate Setup:
-
Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the enzyme (kinase) solution to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
-
Incubation: Incubate the reaction plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized for each kinase to ensure the reaction is in the linear range.
-
Detection (using ADP-Glo™ Assay as an example):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a microplate reader. For radiometric assays, the reaction is stopped by spotting the mixture onto phosphocellulose paper, washing away unincorporated [γ-32P]ATP, and measuring the remaining radioactivity with a scintillation counter.
-
Data Analysis:
-
The luminescent or radioactive signal is proportional to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle (DMSO) control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value for each kinase.
-
This guide provides a detailed overview of the cross-reactivity of this compound, offering valuable data and protocols for researchers utilizing this potent GSK-3 inhibitor. Understanding its selectivity profile is paramount for the accurate interpretation of experimental results and the design of future studies.
References
Absence of Synergistic Chemotherapy Data for 3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxylic acid ethyl ester; A Comparative Analysis of Structurally Related Imidazo[2,1-b]thiadiazole Derivatives
Absence of Synergistic Chemotherapy Data for 3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxylic acid ethyl ester; A Comparative Analysis of Structurally Related Imidazo[2,1-b][1][2][3]thiadiazole Derivatives
Initial investigations for the synergistic effects of 3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxylic acid ethyl ester with chemotherapy have yielded no publicly available data. This guide, therefore, presents a comparative analysis of a structurally related class of compounds, imidazo[2,1-b][1][2][3]thiadiazole derivatives, for which synergistic activity with the chemotherapeutic agent gemcitabine has been reported in cancer cell lines.
This analysis focuses on the performance of these related compounds, providing available experimental data and methodologies to offer insights for researchers, scientists, and drug development professionals interested in this chemical scaffold.
Comparative Performance of Imidazo[2,1-b][1][2][3]thiadiazole Derivatives
A study on a series of novel imidazo[2,1-b][1][2][3]thiadiazole derivatives has demonstrated their potential as anticancer agents, both as single agents and in combination with gemcitabine. The most promising compounds, designated as 1a and 1b , were evaluated for their cytotoxic activity in primary cell cultures of peritoneal mesothelioma.
Data on Antiproliferative Activity
The half-maximal inhibitory concentration (IC50) values for compounds 1a and 1b highlight their potent antiproliferative effects.
| Compound | Cell Line | IC50 (µM) |
| 1a | MesoII | 0.59 - 2.81 |
| STO | 0.59 - 2.81 | |
| 1b | MesoII | 0.59 - 2.81 |
| STO | 0.59 - 2.81 |
Table 1: In vitro antiproliferative activity of imidazo[2,1-b][1][2][3]thiadiazole derivatives 1a and 1b in peritoneal mesothelioma cell lines.[3][4]
Notably, these compounds were found to potentiate the antiproliferative effects of gemcitabine, suggesting a synergistic interaction.[3][4]
Experimental Protocols
The following methodologies were employed to assess the anticancer activity of the imidazo[2,1-b][1][2][3]thiadiazole derivatives.
Cell Lines and Culture
Primary cell cultures of peritoneal mesothelioma, MesoII and STO, were used to evaluate the cytotoxic activity of the compounds.[3][4] The cells were grown as monolayers and as spheroids to simulate three-dimensional tumor growth.[4]
Assessment of Cytotoxic Activity
The in vitro antiproliferative activity of the imidazo[2,1-b][1][2][3]thiadiazole compounds was determined by calculating their IC50 values.[3][4] This was assessed in both monolayer and spheroid cell culture models.
Investigation of the Mechanism of Action
To elucidate the mechanism underlying the synergistic effect with gemcitabine, the following assays were performed:
-
FAK Phosphorylation Assay: A specific ELISA assay was used to detect the inhibition of phospho-FAK in STO cells treated with the compounds.[4]
-
mRNA Expression Analysis: The mRNA expression of the human equilibrative nucleoside transporter-1 (hENT-1), a key transporter of gemcitabine, was evaluated.[3][4]
The experimental workflow for investigating the synergistic effects of these compounds is outlined in the diagram below.
A diagram illustrating the experimental workflow for evaluating the synergistic effects of imidazo[2,1-b][1][2][3]thiadiazole derivatives with chemotherapy.
Proposed Mechanism of Synergistic Action
The synergistic potentiation of gemcitabine's antiproliferative activity by the imidazo[2,1-b][1][2][3]thiadiazole derivatives is proposed to be mediated through a dual mechanism. These compounds have been shown to inhibit the phosphorylation of Focal Adhesion Kinase (FAK), a protein overexpressed in mesothelioma.[2][3][4] Additionally, they increase the mRNA expression of the human equilibrative nucleoside transporter-1 (hENT-1), which facilitates the uptake of gemcitabine into the cancer cells.[3][4]
A diagram of the proposed signaling pathway for the synergistic effect of imidazo[2,1-b][1][2][3]thiadiazole derivatives with gemcitabine.
This proposed mechanism suggests that the imidazo[2,1-b][1][2][3]thiadiazole scaffold holds promise for the development of novel agents that can enhance the efficacy of existing chemotherapies. Further research is warranted to explore this potential in greater detail.
References
- 1. Synthesis and antiproliferative activity of imidazo[2,1-b][1,3,4]thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[2,1-b] [1,3,4]thiadiazoles with antiproliferative activity against primary and gemcitabine-resistant pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives Inhibit FAK Phosphorylation and Potentiate the Antiproliferative Effects of Gemcitabine Through Modulation of the Human Equilibrative Nucleoside Transporter-1 in Peritoneal Mesothelioma | Anticancer Research [ar.iiarjournals.org]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
A Head-to-Head Comparison of Imidazo[2,1-b]thiazole Synthesis Methods for Researchers and Drug Development Professionals
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic motif present in a wide array of biologically active compounds, exhibiting properties ranging from anti-inflammatory and antibacterial to anthelmintic and anti-cancer. The development of efficient and sustainable synthetic routes to this core structure is, therefore, of significant interest to the medicinal chemistry and drug development community. This guide provides a head-to-head comparison of four key synthetic methodologies: conventional heating, the Groebke–Blackburn–Bienaymé multicomponent reaction, ultrasound-mediated synthesis, and microwave-assisted synthesis. The comparison focuses on quantitative performance metrics, and detailed experimental protocols are provided for each method.
Comparative Analysis of Synthesis Methods
The choice of synthetic method for constructing the imidazo[2,1-b]thiazole core is often a trade-off between reaction time, yield, substrate scope, and the principles of green chemistry. The following table summarizes the key quantitative data for the four distinct approaches.
| Method | Typical Reactants | Solvent | Temperature | Time | Yield (%) |
| Conventional Heating | 2-Aminothiazole, α-Haloketone | Ethanol | Reflux | 24 h | ~70-85% |
| Groebke–Blackburn–Bienaymé | 3-Formylchromone, 2-Aminothiazole, Isocyanide | Toluene | 100 °C | 30 min | 74-78%[1][2] |
| Ultrasound-Mediated | Aryl Methyl Ketone, 2-Aminobenzothiazole, KI/TBHP | Water | Room Temp. | 4 min | up to 94%[1] |
| Microwave-Assisted | Substituted 2-Aminothiazole, α-Bromoaralkyl Ketone | PEG-400 | - | 4-8 min | 88-96%[1] |
Synthesis Pathway Diagrams
The following diagrams illustrate the logical flow of each synthetic methodology.
References
Confirming Target Engagement of AKOS BBS-00000324 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key experimental methods to confirm the cellular target engagement of AKOS BBS-00000324, a hypothetical inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a critical enzyme in the amyloidogenic pathway, which is implicated in the pathology of Alzheimer's disease. This document outlines and compares the Cellular Thermal Shift Assay (CETSA™), a direct measure of target binding, with two alternative methods: a direct enzymatic activity assay and a downstream biomarker assay. Detailed protocols and representative data are provided to assist researchers in selecting the most appropriate method for their specific needs.
Comparison of Target Engagement Methods for BACE1 Inhibitors
The selection of an appropriate assay for confirming target engagement depends on various factors, including the desired endpoint (direct binding vs. functional consequence), throughput requirements, and available resources. The following table summarizes the key characteristics of three common methods, using the well-characterized BACE1 inhibitor Verubecestat as an example.
| Assay | Principle | Endpoint | Throughput | Advantages | Disadvantages | Example Data (Verubecestat) |
| Cellular Thermal Shift Assay (CETSA™) | Ligand binding increases the thermal stability of the target protein. | Change in protein melting temperature (ΔTagg). | Low to Medium | Direct evidence of target engagement in a cellular environment; No need for compound or protein labeling. | Indirect readout of binding affinity; Can be technically demanding. | Tagg shift of +3.74°C in HEK293 cells.[1][2] |
| Fluorogenic BACE1 Activity Assay | Measures the cleavage of a fluorogenic peptide substrate by BACE1 in cell lysates. | Inhibition of enzymatic activity (IC50). | High | Direct measure of enzyme inhibition; High throughput and amenable to automation. | In vitro assay using cell lysates may not fully reflect cellular activity; Potential for compound interference with the detection system. | IC50 = 13 nM.[3][4] |
| Cellular Aβ Reduction Assay (ELISA) | Quantifies the reduction of secreted amyloid-beta (Aβ) peptides (Aβ40 and Aβ42), the downstream products of BACE1 activity, in cell culture supernatant. | Reduction of Aβ levels (EC50). | Medium to High | Measures the functional consequence of target engagement in a cellular context; High sensitivity and specificity. | Indirect measure of target engagement; Can be influenced by factors affecting protein secretion or degradation. | EC50 for Aβ40 reduction = 2.1 nM.[5] |
Signaling Pathway and Experimental Workflows
Visualizing the underlying biological pathway and the experimental procedures is crucial for understanding and implementing these assays.
BACE1 Signaling Pathway in Amyloid Precursor Protein (APP) Processing
Caption: Amyloid Precursor Protein (APP) processing pathways.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA™)
Caption: CETSA experimental workflow.
Experimental Workflow: Fluorogenic BACE1 Activity Assay
Caption: BACE1 activity assay workflow.
Experimental Workflow: Cellular Aβ Reduction Assay (ELISA)
Caption: Cellular Aβ reduction assay workflow.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA™) with Western Blot Detection
This protocol is adapted from established CETSA procedures.
a. Cell Culture and Treatment:
-
Seed HEK293 cells in 10 cm dishes and grow to 80-90% confluency.
-
Treat cells with this compound at the desired concentration (e.g., 10 µM) or vehicle (DMSO) for 2 hours at 37°C.
b. Heating and Lysis:
-
Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot 100 µL of the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a PCR cycler, followed by cooling to 4°C for 3 minutes.
-
Lyse the cells by three cycles of freezing in liquid nitrogen and thawing at room temperature.
c. Fractionation and Quantification:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant (soluble fraction) to new tubes.
-
Determine the protein concentration of the soluble fraction using a BCA assay.
d. Western Blot Analysis:
-
Normalize the protein concentration of all samples.
-
Separate 20 µg of each sample by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against BACE1 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Quantify the band intensities and plot against the corresponding temperature to generate melting curves.
Fluorogenic BACE1 Activity Assay
This protocol is based on commercially available BACE1 activity assay kits.
a. Cell Lysate Preparation:
-
Culture SH-SY5Y cells to 80-90% confluency.
-
Wash cells with cold PBS and lyse in a suitable assay buffer (e.g., 20 mM sodium acetate, pH 4.5, with 0.1% Triton X-100 and protease inhibitors).
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of the lysate.
b. Assay Procedure:
-
In a 96-well black plate, add 50 µL of cell lysate (containing 10-20 µg of protein) to each well.
-
Add 2 µL of this compound at various concentrations (typically a serial dilution) or vehicle control.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of a fluorogenic BACE1 substrate.
-
Immediately measure the fluorescence intensity kinetically for 30-60 minutes at an excitation/emission wavelength pair appropriate for the substrate.
c. Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the kinetic curve).
-
Normalize the rates to the vehicle control and plot against the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Aβ Reduction Assay (ELISA)
This protocol describes the quantification of secreted Aβ from cultured cells.
a. Cell Culture and Treatment:
-
Seed HEK293 cells stably overexpressing human APP (HEK293-APP) in a 24-well plate.
-
At 70-80% confluency, replace the medium with fresh medium containing this compound at various concentrations or vehicle.
-
Incubate the cells for 24 hours at 37°C.
b. Sample Collection and ELISA:
-
Collect the cell culture supernatant and centrifuge at 1,000 x g for 10 minutes to remove cell debris.
-
Use a commercial ELISA kit for human Aβ40 or Aβ42.
-
Add 100 µL of the supernatant (diluted if necessary) and standards to the wells of the antibody-coated microplate.
-
Incubate for 2 hours at room temperature.
-
Wash the wells and add the detection antibody. Incubate for 1 hour.
-
Wash and add the HRP-conjugated secondary antibody. Incubate for 1 hour.
-
Wash and add the TMB substrate. Incubate until color develops.
-
Stop the reaction with the stop solution and read the absorbance at 450 nm.
c. Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their concentrations.
-
Calculate the concentration of Aβ in the samples from the standard curve.
-
Normalize the Aβ concentrations to the vehicle control and plot against the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. The use of the cellular thermal shift assay for the detection of intracellular beta-site amyloid precursor protein cleaving enzyme-1 ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of AKOS BBS-00000324
For laboratory professionals engaged in drug development and scientific research, the proper handling and disposal of chemical compounds is paramount to ensuring a safe working environment and maintaining regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of AKOS BBS-00000324, a substituted 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivative. The following procedures are based on established safety protocols for similar chemical compounds and are intended to provide immediate and essential safety and logistical information.
Hazard Identification and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally related 4-amino-1,2,4-triazole-3-thiol compounds indicate a consistent hazard profile. Researchers should handle this compound with care, assuming it may pose the following risks:
-
Skin Irritation: May cause skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation: Poses a risk of serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2][3]
-
Harmful if Swallowed or Inhaled: Some related compounds are harmful if swallowed or inhaled.
Personal Protective Equipment (PPE):
To mitigate these risks, the following PPE is mandatory when handling this compound:
| PPE Category | Specific Requirements |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Eye Protection | Chemical safety goggles or a face shield.[1][2][3] |
| Skin and Body | A lab coat or other protective clothing to prevent skin contact.[1][2] |
| Respiratory | Use in a well-ventilated area, such as a chemical fume hood.[1][2][3][4] If dusts are generated, a NIOSH/MSHA approved respirator may be necessary. |
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to avoid environmental release and to manage it as a hazardous chemical waste.
1. Waste Collection and Segregation:
- Collect waste material in a designated, properly labeled, and sealed container.
- The container should be made of a material compatible with the chemical.
- Do not mix this waste with other chemical waste streams unless compatibility is confirmed.
2. Labeling and Storage:
- Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound (4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol)".
- Include the date of waste accumulation.
- Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1][4]
- Keep away from incompatible materials, such as strong oxidizing agents, and sources of ignition.[4]
3. Final Disposal:
- Dispose of the contents and the container at an approved waste disposal plant.[3][4][5]
- This should be carried out by a licensed hazardous waste disposal contractor.
- Under no circumstances should this chemical be disposed of down the drain or in regular trash.
4. Spill and Contamination Cleanup:
- In the event of a spill, evacuate the area and ensure adequate ventilation.
- Wear the appropriate PPE as outlined above.
- For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.
- Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
- All contaminated materials (e.g., paper towels, absorbent pads) must be collected and disposed of as hazardous waste.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the scientific community.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
